Furo[3,4-d]pyrimidine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
271-05-6 |
|---|---|
分子式 |
C6H4N2O |
分子量 |
120.11 g/mol |
IUPAC 名称 |
furo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H |
InChI 键 |
WGBWKGXFYKPJOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC=NC2=CO1 |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, along with a summary of their biological activities against various targets. Furthermore, key signaling pathways modulated by these derivatives, namely the VEGFR-2 and PI3K/AKT pathways, are visualized to provide a deeper understanding of their mechanism of action.
Introduction
This compound derivatives constitute a class of bicyclic heterocyclic compounds that have emerged as promising scaffolds in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to various pharmacological effects. Researchers have successfully synthesized numerous derivatives with potent activities, including anticancer, antiviral, and enzyme inhibitory properties. This guide aims to provide a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of novel this compound-based therapeutic agents.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed to construct the this compound core. A common and effective method involves a multi-step synthesis starting from furan derivatives.
General Synthetic Scheme
A representative synthetic route to 1,2-dihydrothis compound derivatives is outlined below. This method utilizes a Curtius rearrangement, nucleophilic addition, and intramolecular cyclization as key steps.[1]
References
The Furo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold and its derivatives, with a focus on its applications in oncology and virology. This document details the quantitative biological data, in-depth experimental protocols, and the key signaling pathways modulated by this versatile scaffold.
Anticancer Activity: Targeting Key Kinase Signaling Pathways
Derivatives of the this compound scaffold and its isomer, furo[2,3-d]pyrimidine, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical kinases in cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various furo[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines.
Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/AKT Kinases
| Compound | PI3Kα (IC50, µM) | PI3Kβ (IC50, µM) | AKT (IC50, µM) | Reference |
| 10b | 0.175 ± 0.007 | 0.071 ± 0.003 | 0.411 ± 0.02 | [1][2] |
Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives (GI50, µM)
| Compound | Breast (HS 578T) | Breast (MCF-7) | NCI 59 Cell Line (Mean) | Reference |
| 10b | 1.51 | - | - | [1][2] |
| 5d | - | 1.39 | 2.41 | [3][4] |
| 5e | - | 0.505 | 1.23 | [3][4] |
Table 3: Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives (IC50, µM)
| Compound | HepG2 | Bel-7402 | HeLa | Reference |
| 4a | 0.70 | - | - | [5] |
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Furo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry. As a bioisostere of purine, this scaffold has been identified as a key pharmacophore in the development of a variety of therapeutic agents. Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, chemical properties, synthesis, and significant biological activities. The guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising heterocyclic system.
Core Structure and Chemical Properties
The this compound core consists of a furan ring fused to a pyrimidine ring. The fusion of these two aromatic heterocycles results in a planar, bicyclic system with unique electronic properties. The pyrimidine ring, being electron-deficient, influences the reactivity of the entire scaffold.
Physicochemical Properties
Detailed experimental data for the unsubstituted this compound core is limited in publicly available literature. However, based on the general properties of related heterocyclic compounds, the following characteristics can be inferred. For illustrative purposes, data for the related isomer, Furo[2,3-d]pyrimidine, is provided where available.
| Property | Value (Furo[2,3-d]pyrimidine) | Reference |
| Molecular Formula | C6H4N2O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Properties
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the pyrimidine ring and the specific substitution pattern. For example, in a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlets for the methyl group, chloromethyl group, and a pyrazole proton are observed.[2]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons in both the furan and pyrimidine rings. The chemical shifts will be indicative of the electronic environment of each carbon atom. For instance, in a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, distinct signals are observed for the methyl carbon, chloromethyl carbon, and the carbons of the heterocyclic rings.[2]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound derivatives would be expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O stretching and bending vibrations. For a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, bands are observed for C-H, C=N, and other functional groups.[2]
1.2.3. Mass Spectrometry (MS)
The mass spectrum of the this compound core would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve the characteristic cleavage of the fused ring system. For a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the mass spectrum shows the molecular ion peak and fragments corresponding to the loss of chlorine and other groups.[2]
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic strategies, typically involving the construction of the pyrimidine ring onto a pre-functionalized furan or vice versa. A general approach involves the cyclocondensation of a suitably substituted aminofuran with a one-carbon synthon, such as formamide or formic acid.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Example Experimental Protocol: Synthesis of a Furo[3,4-d]pyrimidinone Derivative
Step 1: Synthesis of 3-Aminofuran-4-carboxylate A suitably substituted furan-3,4-dicarboxylate is subjected to a Curtius or Hofmann rearrangement to introduce an amino group at the 3-position.
Step 2: Cyclization to form the Furo[3,4-d]pyrimidinone ring The resulting 3-aminofuran-4-carboxylate is heated with an excess of formamide at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then purified by recrystallization or column chromatography to yield the desired furo[3,4-d]pyrimidinone.
Biological Activities and Signaling Pathways
Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably as antiviral and anticancer agents.
Anti-HIV Activity
Certain dihydrothis compound derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds exhibit high efficacy against wild-type HIV-1 and various drug-resistant strains.
3.1.1. Quantitative Anti-HIV Activity Data
The following table summarizes the anti-HIV-1 activity of representative dihydrothis compound derivatives.
| Compound | HIV-1 WT (EC₅₀, nM) | HIV-1 (L100I) (EC₅₀, nM) | HIV-1 (K103N) (EC₅₀, nM) | HIV-1 (Y181C) (EC₅₀, nM) | HIV-1 (Y188L) (EC₅₀, nM) | HIV-1 (E138K) (EC₅₀, nM) |
| 13c2 | 1.6 | 2.1 | 1.8 | 2.5 | 3.3 | 8.4 |
| 13c4 | 1.8 | 2.3 | 2.1 | 3.3 | 2.6 | 4.4 |
3.1.2. Experimental Protocol: Anti-HIV Assay in MT-4 Cells
The anti-HIV activity of compounds is typically evaluated in MT-4 cells. The assay involves the following steps:
-
MT-4 cells are seeded in 96-well plates.
-
The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of serial dilutions of the test compounds.
-
After a 5-day incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.
Anticancer Activity and PI3K/AKT Signaling Pathway Inhibition
Several this compound analogs, particularly those belonging to the broader furopyrimidine class, have shown promising anticancer activity. A key mechanism of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.
3.2.1. PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
3.2.2. Quantitative Anticancer Activity Data
The following table presents the 50% growth inhibitory concentration (GI₅₀) values for representative furo[2,3-d]pyrimidine-based chalcones against various cancer cell lines.
| Compound | Leukemia (K-562) GI₅₀ (μM) | Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (μM) | Colon Cancer (HCT-116) GI₅₀ (μM) | Breast Cancer (MCF7) GI₅₀ (μM) |
| 5d | 1.82 | 1.47 | 1.59 | 1.39 |
| 5e | 0.80 | 1.35 | 1.26 | 0.51 |
3.2.3. Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the compounds can be determined using the MTT assay:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is calculated from the dose-response curves.
Conclusion
The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of virology and oncology. The ability to inhibit key biological targets such as HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway underscores the importance of this heterocyclic system. While further research is needed to fully elucidate the structure-activity relationships and to obtain more detailed physicochemical data for the parent core, the existing body of evidence strongly supports the continued exploration of this compound derivatives in drug discovery and development programs. This guide provides a foundational understanding of this important scaffold to aid researchers in their efforts to develop novel and effective therapeutics.
References
Furo[3,4-d]pyrimidine Compounds: A New Frontier in Therapeutic Agent Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Furo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a primary focus on their promising activity as anti-HIV agents and emerging potential in oncology.
Core Therapeutic Applications
This compound derivatives have been most extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. More recently, preliminary studies have suggested their potential as anticancer agents, warranting further investigation into their mechanism of action and efficacy against various cancer cell lines.
Anti-HIV-1 Activity: Inhibition of Reverse Transcriptase
A significant body of research has focused on the development of dihydrothis compound derivatives as potent NNRTIs. These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and prevents the conversion of viral RNA into DNA, a crucial step in the viral life cycle.
Quantitative Analysis of Anti-HIV-1 Activity
The following tables summarize the in vitro efficacy of selected dihydrothis compound derivatives against wild-type and mutant strains of HIV-1, as well as their inhibitory activity against the HIV-1 reverse transcriptase enzyme.
Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains
| Compound | Wild-Type (EC₅₀, nM) | K103N (EC₅₀, nM) | Y181C (EC₅₀, nM) | K103N+Y181C (EC₅₀, nM) | F227L+V106A (EC₅₀, nM) |
| 13c2 | 1.6 | 2.5 | 3.1 | 41.5 | 19.0 |
| 13c4 | 2.1 | 3.4 | 4.2 | - | - |
| 14b | - | 5.79 | - | 28.3 | 5.79 |
| 16c | - | 2.85 | - | 18.0 | - |
| Etravirine (ETV) | - | - | - | 17.0 | 21.4 |
EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. Data compiled from multiple sources.[1][2]
Table 2: HIV-1 Reverse Transcriptase Inhibition
| Compound | IC₅₀ (µM) |
| 14b | 0.14 |
| 16c | 0.15 |
IC₅₀ values represent the concentration of the compound required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.[1][2]
Anticancer Potential: Preliminary Findings
The exploration of this compound derivatives as anticancer agents is an emerging area of research. While extensive quantitative data is not yet available for this specific scaffold, a preliminary study has investigated the effect of a dihydrothis compound compound on the K562 human chronic myelogenous leukemia cell line. The study reported a dose-dependent cytotoxic effect, suggesting that these compounds may have a therapeutic application in oncology. Further research is needed to elucidate the mechanism of action, which may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT pathway, a known target of the isomeric Furo[2,3-d]pyrimidine derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound compounds.
General Synthesis of Dihydrothis compound Derivatives
The synthesis of the dihydrothis compound core typically involves a multi-step process. A common route begins with the appropriate starting materials to construct the fused furo-pyrimidine ring system. Subsequent modifications are then made to introduce various substituents at key positions to optimize biological activity. The general synthetic scheme often involves the reaction of a substituted pyrimidine with a reagent that facilitates the formation of the fused furan ring.
Anti-HIV-1 Activity Assay
The antiviral activity of the synthesized compounds is typically evaluated in cell-based assays. This involves the infection of a suitable host cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compounds. After a defined incubation period, the extent of viral replication is determined by measuring the activity of viral enzymes, such as reverse transcriptase, or by quantifying the amount of viral antigens, such as p24. The EC₅₀ value is then calculated as the concentration of the compound that inhibits viral replication by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of the compounds on the HIV-1 reverse transcriptase enzyme is determined using an in vitro enzymatic assay. Recombinant HIV-1 RT is incubated with a template-primer, deoxynucleoside triphosphates (dNTPs), and varying concentrations of the test compounds. The activity of the enzyme is measured by quantifying the incorporation of labeled dNTPs into the newly synthesized DNA strand. The IC₅₀ value is then determined as the concentration of the compound that reduces the enzyme's activity by 50%.
Cytotoxicity Assay
The cytotoxicity of the this compound compounds is assessed to determine their therapeutic index. This is commonly performed using an MTT assay. In this assay, viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The CC₅₀ (50% cytotoxic concentration) is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anti-HIV-1 activity, modifications at specific positions have been shown to significantly impact potency against both wild-type and resistant viral strains. The exploration of the chemical space around the this compound core continues to be a key strategy in the development of more effective therapeutic agents.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research will likely focus on:
-
Expansion of Anticancer Studies: A more systematic evaluation of this compound derivatives against a broad panel of cancer cell lines is warranted to identify lead compounds and elucidate their mechanisms of action.
-
Optimization of Anti-HIV Agents: Continued medicinal chemistry efforts to enhance the potency, pharmacokinetic properties, and resistance profile of this compound-based NNRTIs are crucial.
-
Exploration of Other Therapeutic Areas: The versatile nature of the this compound core suggests its potential for the development of agents targeting other diseases, such as inflammatory conditions and neurodegenerative disorders.
References
Spectroscopic analysis (NMR, IR, Mass Spec) of Furo[3,4-d]pyrimidines.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the furo[3,4-d]pyrimidine core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted this compound ring system, this document will focus on the analysis of closely related and substituted derivatives. The principles and experimental protocols outlined herein are directly applicable to the characterization of novel this compound compounds.
Introduction to Furo[3,4-d]pyrimidines
Furo[3,4-d]pyrimidines are a class of fused heterocyclic compounds containing a furan ring fused to a pyrimidine ring. This structural motif is a bioisostere of purines and other significant bicyclic heteroaromatic systems, making it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic Characterization
The primary methods for the structural elucidation of furo[3,4-d]pyrimidines and their analogues are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.
Expected ¹H NMR Characteristics:
While specific data for the unsubstituted this compound is scarce, we can predict the approximate chemical shifts based on related structures like pyrazolo[3,4-d]pyrimidines. The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. The protons on the furan moiety would likely resonate at a slightly higher field compared to benzene, influenced by the electron-donating nature of the oxygen atom.
Expected ¹³C NMR Characteristics:
The carbon atoms in the heterocyclic rings will exhibit distinct chemical shifts. Carbons in the pyrimidine ring are expected to be in the range of δ 140-160 ppm, while those in the furan ring will likely appear between δ 100 and 150 ppm. The exact shifts will be highly dependent on the substituents.
Table 1: ¹H NMR Spectroscopic Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (P1) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H (pyrimidine ring) | 8.40 | s |
| H (phenyl ring) | 8.02-7.99 | m |
| H (phenyl ring) | 7.54-7.50 | m |
| H (phenyl ring) | 7.37-7.33 | m |
| CH₃ (pyrimidine ring) | 3.47 | s |
| CH₃ (pyrazole ring) | 2.52 | s |
Table 2: ¹³C NMR Spectroscopic Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (P1) [1]
| Carbon | Chemical Shift (δ, ppm) |
| C (pyrimidine ring) | 157.60 |
| C (pyrimidine ring) | 151.90 |
| C (pyrazole ring) | 151.70 |
| C (pyrazole ring) | 145.86 |
| C (phenyl ring) | 138.27 |
| C (phenyl ring) | 129.24 |
| C (phenyl ring) | 126.66 |
| C (phenyl ring) | 121.20 |
| C (pyrazole ring) | 104.94 |
| CH₃ (pyrimidine ring) | 33.15 |
| CH₃ (pyrazole ring) | 13.41 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The this compound core will exhibit characteristic vibrations.
Expected IR Characteristics:
-
C=N and C=C stretching: These vibrations from the pyrimidine and furan rings are expected in the 1650-1450 cm⁻¹ region.
-
C-O-C stretching: The furan ether linkage will show a strong absorption band in the 1250-1050 cm⁻¹ region.
-
Aromatic C-H stretching: These will appear above 3000 cm⁻¹.
Table 3: IR Spectroscopic Data for a Chromeno[2,3-d]pyrimidin-6-one Derivative [2]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H | 3439 |
| C≡N | 2225 |
| C=O | 1685, 1627 |
| C=N | 1597 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Fragmentation Patterns:
The molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of small molecules like HCN or N₂. The furan ring may undergo its characteristic fragmentation, including the loss of CO. The specific fragmentation will be highly influenced by the nature and position of substituents. For instance, in some pyrimidinethione derivatives, the molecular ion can undergo fragmentation by losing a methyl radical followed by a CO molecule.[3]
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are general protocols that can be adapted for the analysis of furo[3,4-d]pyrimidines.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
IR Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: For oils or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or introduced via a chromatographic system like HPLC or GC.
Data Acquisition:
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
ESI-MS: This is a soft ionization technique suitable for polar and thermally labile molecules. It typically provides the protonated molecule [M+H]⁺ or other adducts.
-
EI-MS: This is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a fingerprint for the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Workflow and Data Interpretation
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel heterocyclic compound like a this compound.
References
Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry due to its structural similarity to purines, which are key components of biologically essential molecules like ATP. This structural mimicry makes furo[3,4-d]pyrimidines and related fused pyrimidine systems promising candidates for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By competing with ATP for the binding site on kinases, inhibitors based on the this compound core can modulate kinase activity and disrupt aberrant signaling cascades.
While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied as a source of potent kinase inhibitors, the this compound core represents a less explored but potentially fruitful area for novel drug discovery. This guide provides a comprehensive overview of the current understanding of furo[3,4-d]pyrimidines and related compounds as kinase inhibitors, with a focus on their synthesis, biological evaluation, and the experimental protocols employed in their development. Due to the limited specific data on this compound kinase inhibitors, this guide will draw upon data from the broader class of furopyrimidines and related fused pyrimidine structures to illustrate key concepts and potential applications.
Mechanism of Action: Targeting Key Signaling Pathways
This compound-based kinase inhibitors are designed to interfere with critical cellular signaling pathways that are often hijacked in disease states. One of the most frequently targeted pathways in cancer is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, survival, and metabolism.
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition.
As depicted in Figure 1, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for PDK1 and AKT, leading to AKT activation. Activated AKT promotes cell survival and activates mTORC1, a key regulator of cell growth and proliferation. Furo[3,4-d]pyrimidines have the potential to inhibit kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and mitigating disease progression.
Quantitative Data on Furo-pyrimidine and Related Kinase Inhibitors
While specific IC50 values for this compound kinase inhibitors are not widely available in the public domain, the following tables summarize the inhibitory activities of structurally related furo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine compounds against various kinases. This data provides a valuable reference for the potential potency of the this compound scaffold.
Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 1 | PI3Kα | 175 | - | [1] |
| Compound 1 | PI3Kβ | 71 | - | [1] |
| Compound 1 | AKT | 411 | - | [1] |
| Compound 2 | EGFR | 3 | - | [2] |
| Compound 3 | VEGFR2 | - | - | [2] |
Table 2: Inhibitory Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 4 | COX-1 | - | - | [3] |
| Compound 4 | COX-2 | - | - | [3] |
| Compound 5 | Src | 250 | - | [4] |
Experimental Protocols
The development of this compound-based kinase inhibitors involves a multi-step process encompassing chemical synthesis, in vitro kinase assays, and cell-based assays to determine their efficacy and mechanism of action.
General Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-formed furan ring or vice versa. One plausible synthetic strategy is outlined below.
Figure 2: General Synthetic Workflow for Furo[3,4-d]pyrimidines.
A versatile synthesis for furo[3,4-d]pyrimidinones has been described, providing access to these compounds in high yield and in enantiomerically pure forms[5]. The specific reagents and reaction conditions would be adapted based on the desired substitutions on the core structure.
In Vitro Kinase Inhibition Assays
To determine the potency of the synthesized compounds against specific kinases, in vitro kinase assays are employed. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.
Typical Protocol for a Kinase Activity Assay:
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)
-
-
Procedure: a. Add assay buffer, substrate, and the test compound at various concentrations to the wells of the microplate. b. Initiate the kinase reaction by adding the kinase and ATP. c. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, luminescence, or radioactivity). f. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays can assess the impact of the compounds on cell proliferation, apoptosis, and the phosphorylation status of downstream signaling proteins.
Workflow for Evaluating Kinase Inhibitors in a Cellular Context:
Figure 3: Workflow for Cellular Evaluation of Kinase Inhibitors.
Example Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Directions
The this compound scaffold holds promise as a template for the design of novel kinase inhibitors. While research has predominantly focused on its isomers, the unique electronic and steric properties of the this compound core may offer advantages in terms of selectivity and potency against specific kinase targets. The exploration of this scaffold, guided by the established methodologies for the broader class of furopyrimidines, could lead to the discovery of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. Future efforts should concentrate on the synthesis and screening of diverse this compound libraries against a wide range of kinases to fully elucidate the potential of this intriguing heterocyclic system. The development of detailed structure-activity relationships (SAR) will be critical in optimizing lead compounds with improved pharmacological profiles.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Furo[3,4-d]pyrimidine Libraries for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural similarity to purine, a fundamental component of nucleic acids. This structural analogy suggests that this compound derivatives could act as antagonists in various biological pathways crucial for cell proliferation, making them promising candidates for the development of novel anticancer agents. This technical guide provides an in-depth overview of the initial screening of this compound libraries for anticancer activity, summarizing the current state of research, detailing key experimental protocols, and visualizing essential workflows and signaling pathways. While the isomeric furo[2,3-d]pyrimidine scaffold has been more extensively studied, this guide will focus on the available data for furo[3,4-d]pyrimidines and use related structures to illustrate the broader potential of this compound class.
Introduction to Furo[3,4-d]pyrimidines in Oncology
Fused pyrimidine systems, such as furo[3,4-d]pyrimidines, are recognized as "privileged structures" in drug discovery. Their ability to interact with a wide range of biological targets, particularly protein kinases, has positioned them as a focal point for the development of targeted cancer therapies. Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
The this compound core, being a bioisostere of adenine, can be effectively designed to target the ATP-binding site of various kinases. This competitive inhibition can block downstream signaling and induce apoptosis in cancer cells. Research into related fused pyrimidine heterocycles has demonstrated potent inhibitory activity against several key oncogenic kinases, including:
-
PI3K/AKT/mTOR Pathway: This is one of the most frequently hyperactivated signaling pathways in human cancers, playing a central role in cell growth, metabolism, and survival.
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are crucial for tumor growth, angiogenesis, and metastasis.
While the body of research specifically on the anticancer activity of furo[3,4-d]pyrimidines is still emerging compared to its isomers, the foundational principle of targeting key oncogenic pathways remains the primary driver for the exploration of these libraries.
Experimental Protocols
The initial screening of a compound library involves a series of standardized in vitro assays to determine the cytotoxic and antiproliferative effects of the synthesized molecules against various cancer cell lines. Below are detailed methodologies for two of the most common primary screening assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells from culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Reading and Data Analysis:
-
Shake the plate for 5 minutes and measure the optical density (OD) at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration of drug that inhibits cell growth by 50%).
-
Data Presentation
The quantitative data from initial anticancer screenings of this compound libraries and their isomers are summarized below. Due to the limited number of published studies on the this compound scaffold, data from the more extensively studied furo[2,3-d]pyrimidine isomer is included for comparative purposes, highlighting the potential of the broader furopyrimidine class.
Table 1: Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 4a | HepG2 (Liver) | CCK8 | 0.70 | [1] |
| 5d | NCI-59 Cell Line Panel (Mean) | SRB | 2.41 | |
| 5e | NCI-59 Cell Line Panel (Mean) | SRB | 1.23 | |
| 5d | MCF-7 (Breast, Doxorubicin-resistant) | MTT | 1.20 ± 0.21 | |
| 5e | MCF-7 (Breast, Doxorubicin-resistant) | MTT | 1.90 ± 0.32 | |
| 10b | HS 578T (Breast) | SRB | 1.51 | |
| 10b | NCI-60 Cell Line Panel (Mean) | SRB | 0.91 - 16.7 |
Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | |
| 10b | PI3Kβ | 0.071 ± 0.003 | |
| 10b | AKT | 0.411 ± 0.02 |
Note: The data presented is a selection from the cited literature and is intended to be representative of the anticancer potential of the furopyrimidine scaffold. Researchers should refer to the original publications for comprehensive datasets.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening of a chemical library for anticancer activity.
Targeted Signaling Pathway
This compound derivatives are often designed to inhibit key signaling pathways involved in cancer progression. The PI3K/AKT/mTOR pathway is a primary target.
Structure-Activity Relationship (SAR) Logic
The initial screening of a library allows for the development of a preliminary structure-activity relationship (SAR), which guides the next phase of lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, largely due to its potential to inhibit protein kinases that are crucial for cancer cell survival and proliferation. While the currently available data for this specific isomer is limited, the extensive research on the related furo[2,3-d]pyrimidine and other fused pyrimidine systems strongly suggests that this compound libraries are worthy of more intensive investigation.
Future work should focus on:
-
Expansion of Chemical Libraries: The synthesis of diverse this compound libraries with a wide range of substitutions is essential to thoroughly explore the chemical space and identify potent lead compounds.
-
Broader Screening Panels: Initial screenings should be conducted against a larger and more diverse panel of cancer cell lines to identify compounds with selective activity against specific cancer types.
-
Mechanism of Action Studies: For hit compounds, detailed mechanistic studies should be undertaken to identify the specific molecular targets (e.g., which kinases are inhibited) and to elucidate the downstream effects on cancer cell signaling.
-
In Vivo Studies: Promising lead compounds from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.
By systematically applying the screening methodologies outlined in this guide and leveraging the insights gained from SAR studies, the research and drug development community can unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.
References
Physicochemical Properties of Dihydrofuro[3,4-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydrofuro[3,4-d]pyrimidine scaffold is a promising heterocyclic motif in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of this core structure have been notably investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. Understanding the physicochemical properties of these compounds is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the key physicochemical parameters of dihydrothis compound derivatives, detailed experimental protocols for their determination, and a visualization of relevant biological pathways.
Core Physicochemical Properties
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical profile. For dihydrothis compound derivatives, the key properties to consider are melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). While comprehensive experimental data for a wide range of these derivatives is still emerging in the scientific literature, theoretical calculations and preliminary studies suggest that many of these compounds possess favorable drug-like properties.
Below is a summary of representative, albeit limited, publicly available data for a specific dihydrothis compound derivative to illustrate the typical physicochemical space of this class of compounds.
Table 1: Physicochemical Data for 5,7-Dihydrothis compound-2,4(1H,3H)-dione
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | PubChem CID: 23125132[1] |
| XLogP3 | -1.7 | PubChem CID: 23125132[1] |
| Hydrogen Bond Donors | 2 | PubChem CID: 23125132[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 23125132[1] |
| Rotatable Bond Count | 0 | PubChem CID: 23125132[1] |
Note: The XLogP3 value is a calculated prediction of the logarithm of the octanol-water partition coefficient.
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is critical in drug discovery. The following sections detail standard experimental protocols applicable to the characterization of dihydrothis compound derivatives.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure substance.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[2][3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.[2]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[3][5]
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination
Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. Both kinetic and thermodynamic solubility assays are commonly employed.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Calculation: The solubility is expressed in units such as µg/mL or µM.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[6][7]
-
Dilution: Aliquots of the DMSO stock solution are added to an aqueous buffer in a multi-well plate.[6][7]
-
Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 2 hours) using methods like turbidimetry (nephelometry) or by analyzing the concentration in the supernatant after filtration or centrifugation.[6][7][8]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Lipophilicity (LogP/LogD) Determination
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its membrane permeability and interaction with biological targets. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Protocol: Shake-Flask Method for LogP/LogD Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other by shaking for 24 hours and then allowing the phases to separate.[9][10]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.[9]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[9]
-
Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9][10]
Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of the compound is prepared in water or a co-solvent system if the aqueous solubility is low. The concentration is typically in the range of 1 mM.[11][12]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. An inert gas, such as nitrogen, is often bubbled through the solution to exclude atmospheric carbon dioxide.[11][12]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.[11][12]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added) by identifying the pH at the half-equivalence point or by using derivative plots to locate the inflection points.[11][12]
Biological Pathways and Experimental Workflows
To provide a comprehensive understanding of the therapeutic relevance of dihydrothis compound derivatives, it is essential to visualize their mechanism of action within biological signaling pathways.
VEGFR-2 Signaling Pathway
Dihydrothis compound derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. The following diagram illustrates the VEGFR-2 signaling cascade.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Certain dihydrothis compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiretroviral drugs used in the treatment of HIV-1. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Caption: Mechanism of action of NNRTIs.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a novel dihydrothis compound derivative.
References
- 1. 5,7-Dihydrothis compound-2,4(1H,3H)-dione | C6H6N2O3 | CID 23125132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. enamine.net [enamine.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as potent inhibitors of various protein kinases.[1] This guide details the synthetic methodologies for creating these compounds, presents their biological activities in a structured format, and explores their mechanism of action through key signaling pathways.
Synthetic Strategies
The synthesis of the furo[2,3-d]pyrimidine scaffold and its derivatives can be achieved through several strategic routes, typically involving the construction of the furan ring onto a pre-existing pyrimidine or the formation of the pyrimidine ring on a furan precursor.[2] A common and versatile approach begins with readily available starting materials like acetylacetone.
Synthesis of the Core Furo[2,3-d]pyrimidine Scaffold
A foundational method for the synthesis of the furo[2,3-d]pyrimidine core involves the reaction of an activated furan intermediate with a reagent that provides the necessary atoms for the pyrimidine ring.
Experimental Protocol: Synthesis of 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one
This protocol describes a common route to a key intermediate, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, which can be further modified.
-
Step 1: Synthesis of the Furan Intermediate: The synthesis begins with the reaction of acetylacetone with sulfuryl chloride to yield α-chloro acetylacetone. This intermediate is then reacted with malononitrile in the presence of sodium ethoxide to form a substituted furan derivative.
-
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring: Acetic anhydride is added portion-wise to stirred formic acid at 0°C, and stirring is continued for one hour. The furan intermediate from Step 1 is then added, and the ice bath is removed. The mixture is heated under reflux at 130°C for 35 hours. The solvent is subsequently evaporated by distillation at 160°C. The resulting crystals of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one are washed with ethanol.[3]
Synthesis of Furo[2,3-d]pyrimidine-Based Chalcones
Chalcones derived from the furo[2,3-d]pyrimidine scaffold have shown promising anticancer activities.[3]
Experimental Protocol: General Procedure for the Synthesis of (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one
-
5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (10 mmol) is dissolved in ethanol (10 ml).
-
To this solution, a substituted benzaldehyde (10 mmol) is added, followed by a 20% aqueous NaOH solution (1 ml, 5 mmol).
-
The reaction mixture is stirred at room temperature for 6–10 hours.
-
The mixture is then acidified with dilute hydrochloric acid (1 in 10).
-
The precipitated solid is filtered and recrystallized from ethanol to yield the final chalcone derivative.[3]
Synthesis of PI3K/AKT Dual Inhibitors
Derivatives of furo[2,3-d]pyrimidine have been designed as dual inhibitors of PI3K and AKT, key enzymes in a critical cancer-related signaling pathway.[4]
Experimental Protocol: Synthesis of N'-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene) acetohydrazide
-
Acetohydrazide (0.01 mol) is added to a solution of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in 15 mL of absolute ethanol containing a catalytic amount of glacial acetic acid (0.1 mL).
-
The reaction mixture is refluxed for 3 hours.
-
The resulting solid is filtered, washed with hot ethanol, and dried.
-
The obtained residue is crystallized from dioxane to yield the desired product.[4]
Biological Activity of Furo[2,3-d]pyrimidine Derivatives
Furo[2,3-d]pyrimidine derivatives have been extensively evaluated for their anticancer properties, demonstrating potent inhibitory activity against various cancer cell lines and specific protein kinases. The quantitative biological data for selected novel derivatives are summarized in the tables below.
Antiproliferative and Cytotoxic Activity
Table 1: In Vitro Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) | Reference |
| 10b | Breast (HS 578T) | 1.51 | 4.96 | - | [4] |
| 10b | General (38 cell lines) | 0.91 - 16.7 | 2.32 - 15.0 | - | [4] |
| VIa | Breast (MCF-7, resistant) | - | - | 1.20 ± 0.21 | [4] |
| VIb | Breast (MCF-7, resistant) | - | - | 1.90 ± 0.32 | [4] |
| 5d | Breast (MCF-7) | 1.39 | - | - | [3] |
| 5e | Breast (MCF-7) | 0.505 | - | - | [3] |
| 4a | Liver (HepG2) | 0.70 | - | - | [5] |
Kinase Inhibitory Activity
Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (μM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | [6] |
| 10b | PI3Kβ | 0.071 ± 0.003 | [6] |
| 10b | AKT | 0.411 ± 0.02 | [6] |
| V | AKT-1 | 24 | [4] |
| 8b | VEGFR-2 | 0.0387 ± 0.0017 | [7] |
| 10c | VEGFR-2 | 0.0414 ± 0.0018 | [7] |
| 8d | EGFR | Submicromolar | [8] |
| 10 | EGFR | Submicromolar | [8] |
Signaling Pathways and Mechanism of Action
The anticancer effects of furo[2,3-d]pyrimidine derivatives are largely attributed to their ability to inhibit key protein kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow for the synthesis and biological evaluation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4] Furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and AKT.[6]
Caption: Inhibition of the PI3K/AKT signaling pathway.
EGFR/HER2 Signaling Pathway
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the development of various cancers.[8] Certain anilino-furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of EGFR and HER2.[8]
Caption: Dual inhibition of the EGFR/HER2 signaling pathway.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway in angiogenesis.
Structure-Activity Relationships (SAR)
The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Position 4: Substitution with an anilino group is crucial for potent EGFR/HER2 inhibitory activity.[8]
-
Position 5: Modification of the side chain at the 5-position significantly impacts EGFR/HER2 inhibition. Carboxylic acid derivatives at this position have demonstrated strong activity.[8]
-
Chalcone Derivatives: The presence of halogen substituents on the B-ring of furo[2,3-d]pyrimidine-based chalcones enhances their cytotoxic activity.[3]
-
Kinase Selectivity: The overall substitution pattern on the furo[2,3-d]pyrimidine scaffold dictates the selectivity towards different kinase families (e.g., PI3K/AKT, EGFR/HER2, VEGFR-2).
Conclusion
Furo[2,3-d]pyrimidine derivatives represent a promising class of compounds for the development of novel anticancer agents. Their versatile synthesis allows for the creation of a diverse range of derivatives with potent and selective inhibitory activity against key oncogenic kinases. The data presented in this guide highlights the significant potential of this scaffold in cancer therapy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,4-d]pyrimidine as a Scaffold for Phosphodiesterase Type 4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the furo[3,4-d]pyrimidine scaffold as a promising core structure for the development of potent and selective phosphodiesterase type 4 (PDE4) inhibitors. Due to the limited availability of direct research on the this compound scaffold for PDE4 inhibition, this guide focuses on the closely related and well-documented pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, offering valuable insights into its synthesis, structure-activity relationships (SAR), and biological evaluation as a surrogate for the target scaffold.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.[1] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the anti-inflammatory signals within the cell. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators.[2] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3]
The this compound core, and its analogs, represent a class of heterocyclic compounds that have shown potential as scaffolds for the development of novel PDE4 inhibitors. Their rigid, planar structure allows for specific interactions with the active site of the PDE4 enzyme, offering opportunities for the design of potent and selective inhibitors.
Quantitative Analysis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
The following table summarizes the in vitro potency of a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives against various PDE4 isoforms and their ability to inhibit TNF-α release in a human whole blood (HWB) assay. The data highlights the structure-activity relationship, demonstrating how modifications to the core scaffold influence inhibitory activity.
| Compound | R | PDE4A4 IC50 (nM) | PDE4B1 IC50 (nM) | PDE4D3 IC50 (nM) | HWB TNF-α IC50 (nM) |
| 1 | -H | >1000 | >1000 | >1000 | >1000 |
| 2 | -CH3 | 250 | 150 | 110 | 500 |
| 3 | -CH(CH3)2 | 59 | 69 | 27 | 260 |
| 4 | -c-Hexyl | 2.5 | 1.5 | 1.1 | 5 |
| Roflumilast | (Reference) | 0.59 | 0.69 | 0.27 | 2.6 |
Data extracted from a poster presentation by Taltavull et al. on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway in Inflammation
The following diagram illustrates the central role of PDE4 in modulating the inflammatory response through the cAMP signaling cascade.
Caption: PDE4 signaling pathway in inflammatory cells.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for the screening and characterization of novel this compound-based PDE4 inhibitors.
Caption: A typical workflow for screening PDE4 inhibitors.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4 isoforms (PDE4A4, PDE4B1, and PDE4D3).
Materials:
-
Recombinant human PDE4A4, PDE4B1, and PDE4D3 enzymes
-
[³H]cAMP (specific activity ~30 Ci/mmol)
-
5'AMP
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of the test compound dilution to the assay wells. For control wells, add 25 µL of DMSO.
-
Add 50 µL of the respective PDE4 enzyme solution (pre-diluted in assay buffer to a concentration that yields ~30-50% cAMP hydrolysis) to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of [³H]cAMP solution (final concentration 1 µM) to each well.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.
-
Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate at 30°C for 10 minutes to hydrolyze the resulting [³H]5'AMP to [³H]adenosine.
-
Apply the reaction mixture to an ion-exchange resin column (e.g., Dowex) to separate the charged, unhydrolyzed [³H]cAMP from the uncharged [³H]adenosine.
-
Elute the [³H]adenosine with water and collect the eluate in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
TNF-α Release Assay in LPS-Stimulated Human Whole Blood
This protocol details the procedure for measuring the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy donors, collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
RPMI 1640 cell culture medium.
-
Test compounds dissolved in DMSO.
-
Human TNF-α ELISA kit.
Procedure:
-
Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.
-
In a 96-well plate, add 10 µL of the test compound dilutions (in DMSO) to the assay wells. For control wells, add 10 µL of DMSO.
-
Add 180 µL of the diluted whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Add 10 µL of LPS solution (final concentration 100 ng/mL) to stimulate TNF-α production. For unstimulated controls, add 10 µL of RPMI 1640 medium.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 1,500 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Quantify the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated DMSO control and determine the IC50 value using non-linear regression analysis.
Conclusion
The this compound scaffold, and its close analog pyrido[3',2':4,5]furo[3,2-d]pyrimidine, hold significant promise as a foundation for the development of novel PDE4 inhibitors. The data presented in this guide demonstrates that strategic modifications to this core structure can lead to potent and selective inhibitors with cellular activity. The detailed experimental protocols provided offer a framework for the in vitro and cell-based evaluation of these compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their pharmacological profile and advance their potential as therapeutic agents for inflammatory diseases.
References
Methodological & Application
Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of substituted Furo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors for cancer therapy. The protocols outlined below are based on established synthetic routes, offering a comprehensive guide for researchers in drug discovery and development.
Introduction
Furo[3,4-d]pyrimidines are bicyclic heteroaromatic compounds that are structurally related to purines. This structural similarity allows them to act as competitive inhibitors of enzymes that interact with purine-based substrates, such as ATP-binding kinases. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections detail a representative multi-step synthesis for a key intermediate and its subsequent elaboration into substituted Furo[3,4-d]pyrimidines.
Representative Synthetic Pathway
A common and effective strategy for the synthesis of the Furo[3,4-d]pyrimidine core involves the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. One such versatile approach for producing this compound-2,4-diones proceeds through a Curtius rearrangement of a furan-3,4-dicarboxylate derivative.
Caption: General workflow for the synthesis of Furo[3,4-d]pyrimidines.
Experimental Protocols
The following protocols describe a multi-step synthesis of substituted this compound-2,4-diones, a key scaffold that can be further modified.
Protocol 1: Synthesis of Methyl 3-aminofuran-4-carboxylate (Key Intermediate)
This protocol outlines the synthesis of a key furan intermediate, which serves as the foundation for building the pyrimidine ring.
Materials:
-
α-Cyanoketone
-
Ethyl glyoxylate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
Mitsunobu Reaction: To a solution of the starting α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the vinyl ether intermediate.
-
Cyclization: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-aminofuran-4-carboxylate.
Protocol 2: Synthesis of this compound-2,4-diones via Ureidofuran Intermediate
This protocol describes the formation of the pyrimidine ring onto the furan core.
Materials:
-
Methyl 3-aminofuran-4-carboxylate
-
Appropriate isocyanate (R-NCO)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Sodium ethoxide, DBU)
Procedure:
-
Urea Formation: Dissolve methyl 3-aminofuran-4-carboxylate (1.0 eq) in anhydrous toluene.
-
Add the desired isocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The ureido furan product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization or column chromatography.
-
Ring Closure: To a solution of the purified ureido furan in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The this compound-2,4-dione product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative yields for the synthesis of this compound derivatives and their inhibitory activity against key cancer-related kinases.
Table 1: Representative Yields for the Synthesis of this compound Derivatives
| Entry | Starting Furan | R-Group on Pyrimidine | Yield (%) |
| 1 | Methyl 3-aminofuran-4-carboxylate | Phenyl | 75 |
| 2 | Methyl 3-aminofuran-4-carboxylate | 4-Chlorophenyl | 82 |
| 3 | Methyl 3-aminofuran-4-carboxylate | Methyl | 65 |
| 4 | Methyl 3-aminofuran-4-carboxylate | Cyclohexyl | 71 |
Table 2: In Vitro Kinase Inhibitory Activity of Substituted Furo[3,4-d]pyrimidines
| Compound ID | Substitution Pattern | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| FDP-1 | 3-Phenyl | 55 | 120 |
| FDP-2 | 3-(4-Chlorophenyl) | 25 | 85 |
| FDP-3 | 3-(3-Methoxyphenyl) | 40 | 98 |
| FDP-4 | 3-Cyclohexyl | 150 | >500 |
Note: The data presented in these tables are representative examples compiled from various sources and should be used for comparative purposes.
Signaling Pathway Inhibition
Substituted Furo[3,4-d]pyrimidines have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation. In many cancers, particularly non-small cell lung cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by Furo[3,4-d]pyrimidines.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. This compound inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing the signaling cascade that leads to endothelial cell proliferation and migration, and ultimately inhibiting tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by Furo[3,4-d]pyrimidines.
Conclusion
The synthetic protocols and associated data provided herein offer a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics. The versatility of the synthetic routes allows for the generation of diverse libraries of substituted analogs, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various kinase targets. The understanding of their mechanism of action through the inhibition of critical signaling pathways, such as EGFR and VEGFR-2, further underscores their therapeutic potential in oncology.
The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research: Applications in Cancer Cell Line Studies
Application Notes
The furo[3,4-d]pyrimidine core, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry as a scaffold for the development of novel anti-cancer agents. While research on the specific this compound isomer is still emerging, extensive studies on the closely related furo[2,3-d]pyrimidine derivatives have demonstrated their potential as potent and selective inhibitors of various protein kinases implicated in cancer progression. These compounds often act as ATP-competitive inhibitors in the kinase domain, effectively blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
Furo[2,3-d]pyrimidine derivatives have shown efficacy against a wide range of cancer cell lines, including those of breast, lung, colon, pancreatic, and liver cancers.[1] Their mechanism of action frequently involves the inhibition of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT/mTOR pathway.[2][3] Notably, certain derivatives have exhibited dual inhibitory activity against both PI3K and AKT, leading to enhanced apoptotic effects in cancer cells.[2][3] The induction of apoptosis and cell cycle arrest are common cellular outcomes observed upon treatment with these compounds.[2][3][4]
Data Summary of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected furo[2,3-d]pyrimidine derivatives from various studies.
Table 1: Anti-proliferative Activity (IC50/GI50 in µM)
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4a | HepG2 (Liver) | 0.70 | [1][5][6] |
| Bel-7402 (Liver) | - | [5] | |
| HeLa (Cervical) | - | [5] | |
| 6c | Panc-1 (Pancreatic) | 1.7-1.9 (µg/ml) | [1] |
| MCF-7 (Breast) | 1.4-1.82 (µg/ml) | [1] | |
| HT-29 (Colon) | 1.75-1.8 (µg/ml) | [1] | |
| A-549 (Lung) | 1.5-1.9 (µg/ml) | [1] | |
| 6e | Panc-1 (Pancreatic) | 1.7-1.9 (µg/ml) | [1] |
| MCF-7 (Breast) | 1.4-1.82 (µg/ml) | [1] | |
| HT-29 (Colon) | 1.75-1.8 (µg/ml) | [1] | |
| A-549 (Lung) | 1.5-1.9 (µg/ml) | [1] | |
| 10b | HS 578T (Breast) | 1.51 | [2][3] |
| NCI 59 Cell Line Panel | 0.91 - 16.7 | [2][3] | |
| VIa | NCI 59 Cell Line Panel | 2.41 | [2] |
| MCF-7 (Breast, resistant) | 1.20 | [2] | |
| VIb | NCI 59 Cell Line Panel | 1.23 | [2] |
| MCF-7 (Breast, resistant) | 1.90 | [2] | |
| 5d | NCI 59 Cell Line Panel | 2.41 | [7] |
| MCF-7 (Breast, resistant) | 1.20 | [4][7] | |
| 5e | NCI 59 Cell Line Panel | 1.23 | [7] |
| MCF-7 (Breast, resistant) | 1.90 | [4][7] |
Table 2: Kinase Inhibitory Activity (IC50 in µM)
| Compound | Target Kinase | IC50 (µM) | Reference |
| 10b | PI3Kα | 0.175 | [2][3] |
| PI3Kβ | 0.071 | [2][3] | |
| AKT | 0.411 | [2][3] | |
| V | AKT-1 | 24 | [2] |
| 6-10 | EGFR | Single-digit nM | [1] |
| 1, 6-10 | VEGFR-2 | ≤ Sunitinib | [1] |
| 1, 3-10 | PDGFR-β | > Sunitinib | [1] |
| 20m, 20p, 20r | EGFR | 0.003 | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: PI3K/AKT signaling pathway and points of inhibition by Furo[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for the evaluation of anticancer compounds.
Caption: Logical flow of the mechanism of action for this compound-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Furo[3,4-d]pyrimidines for Targeting EGFR/HER2 Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of furo[2,3-d]pyrimidine derivatives as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The methodologies outlined herein are based on established research and provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds for anticancer applications.
Data Presentation
The following table summarizes the in vitro biological activities of a series of 4-anilino-furo[2,3-d]pyrimidine derivatives. The data includes inhibitory concentrations (IC50) against EGFR and HER2 kinases, as well as anti-proliferative activity against the A549 non-small cell lung cancer cell line, which overexpresses EGFR.
| Compound ID | 5-Position Side Chain | Anilino Moiety | EGFR IC50 (µM)[1] | HER2 Inhibition % at 10 µM | A549 IC50 (µM)[2] |
| 8c | Carboxylic acid | 3-chloroanilino | 0.901 | 89% | >50 |
| 8d | Carboxylic acid | 3-bromoanilino | 0.752 | 98% | >50 |
| 10 | Carboxylic acid | 3-ethynyl-4-(3-fluorobenzyloxy)anilino | 0.951 | 100% | 21.4 |
| 7h | Ester | 3-ethynyl-4-(3-fluorobenzyloxy)anilino | 18% inhibition at 10 µM | 6% | 0.5 |
Mandatory Visualization
EGFR/HER2 Signaling Pathway
Caption: EGFR/HER2 signaling pathways and point of inhibition.
Experimental Workflow
Caption: Overall experimental workflow for inhibitor evaluation.
Experimental Protocols
General Synthesis of 4-Anilino-furo[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of the furo[2,3-d]pyrimidine scaffold, followed by the introduction of various anilino moieties.
Materials:
-
Starting materials for the furo[2,3-d]pyrimidine core
-
Substituted anilines
-
Appropriate solvents (e.g., ethanol, isopropanol)
-
Catalysts (e.g., HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Furo[2,3-d]pyrimidine Core: The furo[2,3-d]pyrimidine core is typically synthesized through a multi-step reaction sequence, often starting from a substituted furan derivative. The specific steps and reagents will depend on the desired substitutions on the core structure.
-
Chlorination: The synthesized furo[2,3-d]pyrimidine core is chlorinated, typically at the 4-position, to create a reactive intermediate for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The chlorinated furo[2,3-d]pyrimidine is reacted with the desired substituted aniline in a suitable solvent, such as isopropanol. A catalytic amount of acid (e.g., HCl) is often added to facilitate the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the final 4-anilino-furo[2,3-d]pyrimidine derivative.
-
Characterization: The structure of the final compound is confirmed using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro EGFR/HER2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Protocol)
This protocol provides a method for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Substrate peptide for EGFR and HER2
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized furo[2,3-d]pyrimidine compounds
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µl of the appropriate concentration of EGFR or HER2 enzyme to each well.
-
Substrate/ATP Mix Addition: Add 2 µl of a mix containing the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the anti-proliferative effects of the furo[2,3-d]pyrimidine derivatives on cancer cell lines.[3][4][5]
Materials:
-
A549 (or other suitable) cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized furo[2,3-d]pyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[3][5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vivo Antitumor Activity Assay
This protocol describes the evaluation of the in vivo efficacy of the furo[2,3-d]pyrimidine derivatives in a solid tumor xenograft model.[2]
Materials:
-
Female Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Synthesized furo[2,3-d]pyrimidine compounds
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inoculate EAC cells subcutaneously into the right thigh of the mice.
-
Animal Grouping: Once the tumors reach a palpable size, randomly divide the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (e.g., at a dose of 10 mg/kg) and the vehicle control to the respective groups, typically via oral gavage, daily for a specified period (e.g., 10-14 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
-
Further Analysis (Optional): The excised tumors can be used for further analysis, such as Western blotting to assess target engagement or immunohistochemistry to evaluate markers of apoptosis.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Furo[3,4-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of Furo[3,4-d]pyrimidine derivatives as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds have demonstrated exceptional potency against both wild-type and drug-resistant strains of HIV-1, making them valuable candidates for further investigation and development.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a crucial target for antiretroviral therapy.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) regimens due to their high potency and selectivity.[2] NNRTIs bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits its DNA polymerase activity.[3] However, the emergence of drug-resistant mutations in the RT enzyme is a major limitation of current NNRTI therapies.[4]
This compound derivatives have emerged as a novel class of NNRTIs with the potential to overcome existing resistance mechanisms.[2][5][6] These compounds have been designed to fit into the NNRTI binding pocket (NNIBP) and have shown remarkable activity against a wide range of NNRTI-resistant HIV-1 strains.[1][2][5][7][8]
Mechanism of Action of NNRTIs
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding event induces a conformational change in the enzyme, which distorts the positions of the catalytic aspartate residues and limits the mobility of the "primer grip" region. This ultimately blocks the process of reverse transcription, where the viral RNA is converted into DNA, thus halting the HIV replication cycle.[3][9][10]
Caption: Mechanism of action of this compound NNRTIs.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected this compound derivatives from published studies. These compounds have demonstrated significant potency against a panel of wild-type and NNRTI-resistant HIV-1 strains.
Table 1: Anti-HIV-1 Activity of Dihydrothis compound Derivatives against Wild-Type and Single-Mutation Strains
| Compound | Wild-Type (IIIB) EC₅₀ (nM) | K103N EC₅₀ (nM) | Y181C EC₅₀ (nM) | Y188L EC₅₀ (nM) | E138K EC₅₀ (nM) | CC₅₀ (µM) |
| 13c2 | 1.1 | 1.8 | 2.1 | 0.9 | 8.4 | >226 |
| 13c4 | 1.5 | 2.3 | 2.6 | 1.2 | 7.5 | >226 |
| Etravirine (ETV) | 1.9 | 3.1 | 5.4 | 1.7 | 10.2 | >226 |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. Data extracted from literature.[1][2][5][7][8]
Table 2: Anti-HIV-1 Activity against Double-Mutation Strains
| Compound | F227L + V106A EC₅₀ (nM) | K103N + Y181C EC₅₀ (nM) |
| 13c2 | 29.8 | 46.6 |
| 13c4 | 35.2 | 45.4 |
| 14b | 28.3 | 15.6 |
| 16c | 18.0 | 9.8 |
| Etravirine (ETV) | 30.6 | 45.4 |
| Rilpivirine (RPV) | 25.7 | 12.3 |
Data extracted from literature.[1][2][5][6][11]
Table 3: HIV-1 Reverse Transcriptase Enzyme Inhibition
| Compound | RT IC₅₀ (µM) |
| 14b | 0.15 |
| 16c | 0.14 |
IC₅₀: 50% inhibitory concentration. Data extracted from literature.[6][11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays used in the evaluation of anti-HIV compounds.
Protocol 1: In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes the determination of the 50% effective concentration (EC₅₀) of a compound against HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 strain (e.g., IIIB, NL4-3, or resistant strains)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds (this compound derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Add the diluted compounds to the wells. Include wells with no compound as virus controls and wells with uninfected cells as mock-infected controls.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection and determine the EC₅₀ value using a dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound.
Procedure: This assay is performed in parallel with the anti-HIV activity assay.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Add the diluted compounds to the wells. Include wells with no compound as cell controls.
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
Perform the MTT assay as described in Protocol 1 (steps 6-8).
-
Calculate the percentage of cytotoxicity and determine the CC₅₀ value from the dose-response curve.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol measures the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT. Commercial kits are available for this assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer (containing template-primer, dNTPs, and MgCl₂)
-
Lysis buffer
-
Microtiter plate pre-coated with streptavidin
-
Biotin-labeled dUTP and Digoxigenin (DIG)-labeled dUTP
-
Anti-DIG-peroxidase (POD) antibody
-
ABTS substrate solution
-
Stop solution
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, mix the HIV-1 RT enzyme with the diluted test compound or control and incubate.
-
Add the reaction buffer containing the template-primer and dNTPs (including biotin-dUTP and DIG-dUTP).
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Transfer the reaction mixture to the streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the plate.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-POD antibody, which will bind to the DIG-labeled DNA.
-
Wash the plate again.
-
Add the ABTS substrate solution. The peroxidase will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of RT inhibition and determine the IC₅₀ value.
Caption: Workflow for screening this compound derivatives.
Conclusion
This compound derivatives represent a highly promising class of HIV-1 NNRTIs. Their exceptional potency against a broad range of drug-resistant viral strains, coupled with favorable safety profiles, makes them excellent candidates for further preclinical and clinical development. The protocols and data presented here provide a framework for the continued investigation and optimization of these compounds in the search for more effective anti-HIV therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Dihydrothis compound Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. Scholars@Duke publication: Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. [scholars.duke.edu]
- 6. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Dihydrofuro[3,4- d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Furo[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potential as anticancer agents. Structurally related to purines, these compounds have been investigated for their ability to interfere with key cellular processes involved in cancer cell proliferation and survival. Notably, derivatives of the closely related furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated potent activities as inhibitors of critical cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and components of the PI3K/AKT signaling pathway.[1][2] Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis, making these compounds promising candidates for further drug development.
This document provides detailed application notes and experimental protocols for the analysis of cell cycle effects induced by this compound compounds on cancer cells.
Mechanism of Action: Targeting Cell Cycle Progression
While specific data on this compound compounds is emerging, studies on analogous structures suggest two primary mechanisms by which these compounds may exert their anti-proliferative effects:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2.[2] Inhibition of CDK2 activity can prevent the G1/S phase transition, leading to cell cycle arrest in the G1 phase.
-
Modulation of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Novel furo[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of PI3K and AKT, inducing a G0/G1 phase cell cycle arrest.[1]
These mechanisms ultimately lead to a halt in the cancer cell's ability to divide and proliferate, and can trigger programmed cell death (apoptosis).
Data Presentation: Summary of Preclinical Findings
The following tables summarize the reported in vitro activities of this compound and related compounds against various cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) and Cytotoxic (IC₅₀) Activities of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Compound | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | HS 578T (Breast) | 1.51 | - | [1] |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5d | MCF7 (Breast) | 1.39 | 1.20 ± 0.21 | |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5e | MCF7 (Breast) | 0.51 | 1.90 ± 0.32 | |
| Pyrazolo-[3,4-d]-pyrimidine | S7 | Daoy (Medulloblastoma) | - | ~10 | [2] |
| Pyrazolo-[3,4-d]-pyrimidine | S29 | Daoy (Medulloblastoma) | - | ~10 | [2] |
| Pyrazolo-[3,4-d]-pyrimidine | SI163 | Daoy (Medulloblastoma) | - | ~10 | [2] |
Table 2: Cell Cycle Arrest Induced by Furo[2,3-d]pyrimidine and Pyrazolo-[3,4-d]-pyrimidine Derivatives
| Compound Class | Compound | Cancer Cell Line | Concentration | % Cells in G0/G1 | % Cells in G2/M | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | HS 578T (Breast) | 1.51 µM | Increased | - | [1] |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5d | MCF7 (Breast) | 10 µM | - | 36.49 | |
| Furo[2,3-d]pyrimidine-based chalcone | Compound 5e | MCF7 (Breast) | 10 µM | - | 11.90 | |
| Pyrazolo-[3,4-d]-pyrimidine | S7 | Daoy (Medulloblastoma) | 25 µM | - | Increased | [2] |
| Pyrazolo-[3,4-d]-pyrimidine | S29 | Daoy (Medulloblastoma) | 25 µM | - | Increased | [2] |
| Pyrazolo-[3,4-d]-pyrimidine | SI163 | Daoy (Medulloblastoma) | 25 µM | - | Increased | [2] |
Table 3: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 10b | PI3Kα | 0.175 ± 0.007 | [1] |
| Compound 10b | PI3Kβ | 0.071 ± 0.003 | [1] |
| Compound 10b | AKT | 0.411 ± 0.02 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K562)[3]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in 100 µL of complete medium and incubate for 24 hours.[3]
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Materials:
-
Cancer cells treated with this compound compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the this compound compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[2]
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key cell cycle proteins.
Materials:
-
Cancer cells treated with this compound compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Cdc2, anti-CDC25C)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Apoptosis Detection by Acridine Orange/Propidium Iodide (AO/PI) Staining
This method distinguishes between viable, apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cells treated with this compound compounds
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Add a 1:1 mixture of AO and PI solutions to the cell suspension.
-
Incubate for 5 minutes at room temperature in the dark.
-
Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope using appropriate filters.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly red nucleus with no chromatin condensation.
-
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per sample.
Mandatory Visualizations
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Putative Signaling Pathways Targeted by Furo[3,4-d]pyrimidines.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of Furo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Furo[3,4-d]pyrimidine derivatives against various protein targets. Due to the limited availability of specific molecular docking data for this compound derivatives in the public domain, this document leverages data and methodologies from studies on the closely related and structurally similar Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine scaffolds. These analogues serve as valuable surrogates for predicting the potential interactions and binding affinities of this compound compounds.
Introduction to Furo[3,4-d]pyrimidines in Drug Discovery
Furo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids. This structural analogy makes them promising candidates for interacting with a wide range of biological targets, particularly protein kinases, which play crucial roles in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights for rational drug design and lead optimization.
Target Proteins and Signaling Pathways
Molecular docking studies of this compound analogues have primarily focused on protein kinases involved in cancer progression. Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological implications of docking results.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers.
Caption: PI3K/AKT Signaling Pathway.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors.
Caption: VEGFR-2 Signaling in Angiogenesis.
EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. EGFR is frequently mutated or overexpressed in various cancers, making it a prime target for anticancer therapies.[2]
Caption: EGFR Signaling Pathway.
Quantitative Data from Molecular Docking Studies
The following tables summarize quantitative data from molecular docking studies of Furo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine derivatives, which can be used as a reference for predicting the potential activity of this compound analogues.
Table 1: Docking Scores and IC50 Values of Furo[2,3-d]pyrimidine Derivatives against various Kinases.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) | Reference |
| Compound 4a | Tyrosine Kinase | - | - | 700 | [3] |
| Compound 5d | Not Specified | - | - | 1200 (Cytotoxic) | |
| Compound 5e | Not Specified | - | - | 1900 (Cytotoxic) | [4] |
| Compound 10b | PI3Kα | - | - | 175 | |
| Compound 10b | PI3Kβ | - | - | 71 | [5] |
| Compound 10b | AKT | - | - | 411 | [5] |
Table 2: Docking Scores and IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) | Reference |
| Compound 15 | EGFR-TK | - | - | 0.135 | [6] |
| Compound 16 | EGFR-TK | - | - | 0.034 | [6] |
| Compound 4a | CDK2 | - | - | 0.21 | |
| Compound 4b | CDK2 | - | - | - | |
| Compound 15 | CDK2/cyclin A2 | - | - | 0.061 | [7] |
(Note: The absence of a specific value is indicated by "-")
Experimental Protocols for Molecular Docking
This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound derivatives using AutoDock Vina, a widely used and validated docking software.
General Workflow
Caption: Molecular Docking Workflow.
Detailed Protocol
4.2.1. Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ChemDraw: For obtaining or drawing the 2D structure of the this compound derivative.
4.2.2. Step 1: Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 1T8I for DNA Topoisomerase).
-
Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all non-essential molecules, including water, co-factors, and existing ligands.
-
Prepare for Docking (using ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in .pdbqt format.
-
4.2.3. Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the this compound derivative in a 2D chemical drawing software and save it in .mol or .sdf format. Alternatively, retrieve the structure from a database like PubChem.
-
Convert to 3D and Minimize Energy: Use a program like Open Babel or the features within your molecular modeling suite to convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy conformation.
-
Prepare for Docking (using ADT):
-
Open the 3D ligand file in ADT.
-
Define the rotatable bonds.
-
Save the prepared ligand in .pdbqt format.
-
4.2.4. Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature reports of active site residues.
-
Define the Grid Box (using ADT):
-
Load the prepared protein .pdbqt file into ADT.
-
Go to Grid -> Grid Box....
-
Adjust the center and dimensions of the grid box to encompass the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Save the grid parameter file (.gpf).
-
4.2.5. Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
4.2.6. Step 5: Analysis of Results
-
Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The lower the binding energy, the more favorable the interaction.
-
Visualize the Docking Poses:
-
Open the protein .pdbqt file and the docking_output.pdbqt file in a molecular viewer like PyMOL or UCSF Chimera.
-
Analyze the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
The best binding pose is typically the one with the lowest binding energy that also exhibits key interactions with the active site residues known to be important for inhibitor binding.
-
Conclusion
Molecular docking is an indispensable tool in the early stages of drug discovery for hit identification and lead optimization. While specific experimental data for this compound derivatives is currently scarce, the protocols and data presented here, derived from closely related analogues, provide a robust framework for initiating in silico investigations. These computational predictions can guide the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. It is crucial to validate the computational results with in vitro and in vivo experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Furo[3,4-d]pyrimidine-Based Drug Candidates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Furo[3,4-d]pyrimidine-based drug candidates. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing robust animal studies to evaluate the therapeutic potential of this class of compounds.
Overview of this compound-Based Drug Candidates
This compound derivatives have emerged as a promising scaffold in drug discovery, demonstrating potent inhibitory activity against various key targets in oncology. These compounds have been investigated for their efficacy in targeting signaling pathways crucial for cancer cell proliferation, survival, and resistance, including the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K)/mTOR, and Aurora Kinase pathways. This document focuses on the in vivo evaluation of representative drug candidates from this class.
In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from in vivo efficacy studies of selected this compound-based drug candidates.
Table 1: In Vivo Efficacy of Furanopyrimidine-Based EGFR Inhibitor (Compound 52)
| Parameter | BaF3-EGFRL858R/T790M Xenograft | H1975 Xenograft |
| Cell Line | BaF3 transfected with mutant EGFR | H1975 (human NSCLC) |
| Animal Model | Mouse Xenograft | Mouse Xenograft |
| Compound | 52 | 52 |
| Dosage | 100 mg/kg | Not Specified |
| Administration Route | Oral | Not Specified |
| Tumor Growth Inhibition (TGI) | 74.9% | 97.5% |
Table 2: In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based PI3K/AKT Dual Inhibitor (Compound 5e)
| Parameter | Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model |
| Cell Line | Ehrlich Ascites Carcinoma |
| Animal Model | Murine Solid Tumor Model |
| Compound | 5e |
| Dosage | 5 mg/kg/day |
| Administration Route | Intraperitoneal |
| Tumor Index Reduction | ~35.5% (Comparable to Doxorubicin)[1] |
Table 3: In Vivo Efficacy of Pyrimidine-Based Aurora Kinase Inhibitor (Compound 25)
| Parameter | NCI-H446 Xenograft |
| Cell Line | NCI-H446 (human SCLC) |
| Animal Model | Mouse Xenograft |
| Compound | 25 |
| Dosage | 100 mg/kg |
| Administration Route | Oral |
| Treatment Cycle | 5-on-2-off for 2 weeks |
| Outcome | Potent shrinking of large tumors (>750 mm³) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo efficacy studies.
Figure 1: Simplified EGFR and PI3K/mTOR signaling pathways targeted by this compound inhibitors.
Figure 2: Role of Aurora A Kinase in cell cycle progression and its inhibition by pyrimidine-based derivatives.
Figure 3: General experimental workflow for in vivo xenograft studies.
Detailed Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies based on the available literature for this compound-based drug candidates.
Protocol for EGFR-Targeted Furanopyrimidine (e.g., Compound 52) in NSCLC Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of an EGFR-targeted furanopyrimidine in mouse xenograft models of non-small cell lung cancer (NSCLC).
Materials:
-
Cell Lines: H1975 (human NSCLC, EGFR L858R/T790M) or BaF3 cells engineered to overexpress mutant EGFR.[2][3]
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Test Compound: Furanopyrimidine-based EGFR inhibitor (e.g., Compound 52).
-
Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Positive Control (Optional): An approved EGFR inhibitor (e.g., Osimertinib).
-
Reagents and Equipment: Cell culture reagents, Matrigel, calipers, animal balances, oral gavage needles.
Procedure:
-
Cell Culture and Implantation:
-
Culture H1975 or BaF3-EGFR mutant cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the test compound in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
-
Administer the compound or vehicle orally once daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences in tumor growth between the treated and control groups.
-
Protocol for PI3K/AKT-Targeted Furo[2,3-d]pyrimidine (e.g., Compound 5e) in a Solid Tumor Model
Objective: To assess the in vivo anticancer activity of a Furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitor in a murine solid tumor model.
Materials:
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.[5]
-
Animals: Adult Swiss albino female mice, weighing 15-20 g.[5]
-
Test Compound: Furo[2,3-d]pyrimidine derivative (e.g., Compound 5e).
-
Vehicle: 5% DMSO in a suitable buffer.[5]
-
Positive Control: Doxorubicin.
-
Reagents and Equipment: Cell counting equipment, syringes, intraperitoneal injection needles, calipers.
Procedure:
-
Tumor Induction:
-
Inject 5 x 10⁵ EAC cells in 0.1 mL subcutaneously into the right hind limb of each mouse.[5]
-
-
Treatment:
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring the tumor index.
-
At the end of the treatment period, sacrifice the animals and perform a final tumor assessment.
-
-
Data Analysis:
-
Compare the tumor index of the treated groups to the control group to determine the percentage of tumor index reduction.
-
Protocol for Aurora Kinase-Targeted Pyrimidine (e.g., Compound 25) in an SCLC Xenograft Model
Objective: To determine the in vivo efficacy of a pyrimidine-based Aurora Kinase inhibitor in a small cell lung cancer (SCLC) xenograft model.
Materials:
-
Cell Line: NCI-H446 (human SCLC).[6]
-
Animals: Immunocompromised mice (e.g., SCID or NOD mice).[7]
-
Test Compound: Pyrimidine-based Aurora Kinase inhibitor (e.g., Compound 25).
-
Vehicle: Appropriate vehicle for oral administration.
-
Reagents and Equipment: As described in Protocol 4.1.
Procedure:
-
Xenograft Establishment:
-
Establish subcutaneous NCI-H446 xenografts as described in Protocol 4.1.
-
-
Treatment Regimen:
-
Once tumors are established, administer the test compound orally at the specified dose (e.g., 100 mg/kg).
-
Follow a cyclic dosing schedule, such as 5 days of treatment followed by 2 days of rest (5-on-2-off), for a total of 2 weeks.[6]
-
-
Monitoring and Analysis:
-
Monitor tumor volume and body weight as described in Protocol 4.1.
-
The efficacy can be assessed by the degree of tumor shrinkage, especially in models with established large tumors.
-
At the study endpoint, tumors can be collected for analysis of target engagement (e.g., phosphorylation status of Aurora Kinase substrates).
-
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of key oncogenic pathways. The protocols outlined in this document provide a framework for the in vivo evaluation of these drug candidates. Rigorous and well-designed animal studies are critical for advancing these promising compounds through the preclinical drug development pipeline. Researchers should adapt these general protocols to the specific characteristics of their test compounds and the scientific questions being addressed, ensuring compliance with all institutional and national guidelines for animal welfare.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 3. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lung cancer (small cell) (SCLC), xenograft (NCI-H446/T-lymphocytes, human), in immunosuppressed SCID mouse (NOD) [protheragen.us]
Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-d]pyrimidine scaffolds are heterocyclic compounds of significant interest in medicinal chemistry. While extensively explored for their therapeutic potential, their application as fluorescent probes for biological imaging is an emerging and less documented field. These application notes provide an overview of the potential use of this compound derivatives as fluorescent probes, drawing parallels from the closely related and better-characterized thieno[3,4-d]pyrimidine systems. The protocols outlined below are based on established methodologies for biological imaging and can be adapted for newly developed this compound-based probes.
Principle of this compound-Based Probes
The core principle behind a this compound-based imaging probe lies in its intrinsic fluorescence or its ability to be conjugated with a fluorophore. The fused furan and pyrimidine ring system can give rise to unique photophysical properties. Modifications to this core structure can modulate its fluorescence emission, quantum yield, and sensitivity to the local environment, making it a potential sensor for specific biological analytes or cellular compartments.
A key example from a related class of compounds is a highly emissive nucleobase analog based on a thieno[3,4-d]pyrimidine core. This probe can be enzymatically incorporated into RNA oligonucleotides and functions as a base-discriminating fluorescent probe, showcasing the potential of this heterocyclic family in biological sensing and imaging.
Quantitative Data Summary
Due to the limited availability of data on this compound-based imaging probes, the following table summarizes the photophysical properties of a representative thieno[3,4-d]pyrimidine-based fluorescent nucleoside analog. This data serves as a benchmark for the development and characterization of novel this compound probes.
| Property | Value | Solvent/Conditions |
| Probe Identity | Thieno[3,4-d]pyrimidine ribonucleoside | Aqueous Buffer |
| Absorption Maxima (λabs) | 260 nm, 304 nm | Water |
| Emission Maximum (λem) | 412 nm | Water |
| Quantum Yield (Φ) | 0.48 ± 0.05 | Water |
| Excitation Wavelength for Emission | 304 nm | Water |
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound Scaffold
The synthesis of this compound derivatives often involves multi-step reactions. While specific protocols vary depending on the desired substitutions, a general approach can be conceptualized.
Workflow for Synthesis:
Caption: Generalized synthetic workflow for this compound probes.
Methodology:
-
Cyclization: Start with an appropriately substituted aminofuran-carbonitrile derivative.
-
React the starting material with a cyclizing agent such as triethyl orthoformate or formic acid under reflux conditions to form the pyrimidine ring, yielding a furo[3,4-d]pyrimidin-4-one intermediate.
-
Functionalization: The intermediate can be further functionalized. For example, treatment with phosphoryl chloride (POCl₃) can introduce a chlorine atom at the 4-position, which can then be substituted with various nucleophiles to introduce desired functionalities for targeting or modulating fluorescence.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized probe is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Culture and Staining with a this compound-Based Probe
This protocol describes the general procedure for labeling live cells with a fluorescent probe.
Workflow for Cell Staining and Imaging:
Method for Synthesizing Furo[3,4-d]pyrimidine-Peptide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of Furo[3,4-d]pyrimidine-peptide conjugates. These conjugates are of significant interest in drug discovery, combining the therapeutic potential of peptides with the favorable pharmacological properties of the this compound heterocyclic scaffold. The protocols outlined below describe a practical approach for the preparation of these conjugates, beginning with the synthesis of a functionalized this compound core, followed by its conjugation to a model peptide.
Application Notes
This compound derivatives have been identified as potent inhibitors of various biological targets, including HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway. The conjugation of peptides to this scaffold can enhance target specificity, improve cellular uptake, and modulate the pharmacokinetic profile of the parent molecule.
Potential applications for this compound-peptide conjugates include:
-
Targeted Cancer Therapy: By conjugating a tumor-targeting peptide, the this compound moiety can be delivered specifically to cancer cells, potentially increasing efficacy and reducing off-target toxicity.
-
Antiviral Drug Development: Peptide conjugates can be designed to improve the delivery of this compound-based antiviral agents to infected cells.
-
Modulation of Cellular Signaling: The peptide component can be designed to interact with specific cell surface receptors, thereby localizing the this compound to particular signaling complexes.
Proposed Synthetic Pathway
The synthesis of this compound-peptide conjugates can be achieved through a multi-step process. The proposed pathway involves the initial synthesis of a this compound-4-carboxylic acid, which serves as a key intermediate for peptide coupling. This intermediate is then activated and reacted with the N-terminus of a peptide to form a stable amide bond.
Caption: Proposed synthetic workflow for this compound-peptide conjugates.
Experimental Protocols
Protocol 1: Synthesis of this compound-2,4(1H,3H)-dione
This protocol is adapted from a known method for the synthesis of the this compound core.
-
Step 1: Curtius Rearrangement of 4-(Methoxycarbonyl)furan-3-carboxylic acid.
-
To a solution of 4-(methoxycarbonyl)furan-3-carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of sodium azide (1.5 eq) in water.
-
Continue stirring for 1 hour at 0 °C.
-
Extract the product with toluene and heat the organic layer to reflux to effect the Curtius rearrangement to the isocyanate.
-
-
Step 2: Reaction with an Amine.
-
To the cooled toluene solution of the isocyanate, add a primary amine (e.g., benzylamine, 1.0 eq).
-
Stir the reaction mixture at room temperature overnight to form the corresponding urea derivative.
-
-
Step 3: Ring Closure.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting urea in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium ethoxide, 1.2 eq).
-
Heat the mixture to reflux for 4-6 hours to facilitate cyclization.
-
Cool the reaction mixture, neutralize with acid, and collect the precipitated this compound-2,4(1H,3H)-dione by filtration.
-
Protocol 2: Synthesis of this compound-4-carboxylic acid
-
Step 4: Hydrolysis.
-
Suspend the this compound-2,4(1H,3H)-dione (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2 M).
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid (2 M) to pH 2-3.
-
Collect the precipitated this compound-4-carboxylic acid by filtration and dry under vacuum.
-
Protocol 3: Conjugation of this compound-4-carboxylic acid to a Peptide
This protocol describes a standard solution-phase peptide coupling method.
-
Step 5: Peptide Coupling.
-
Dissolve this compound-4-carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the peptide (1.0 eq, with a free N-terminus) in anhydrous DMF.
-
Add the pre-activated this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the conjugate by preparative HPLC.
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the synthesis of a model this compound-peptide conjugate.
Table 1: Synthesis of this compound-4-carboxylic acid
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1-3 | This compound-2,4(1H,3H)-dione | 4-(Methoxycarbonyl)furan-3-carboxylic acid | Et3N, EtOCOCl, NaN3, Benzylamine, NaOEt | 65 | >95 |
| 4 | This compound-4-carboxylic acid | This compound-2,4(1H,3H)-dione | NaOH, HCl | 85 | >98 |
Table 2: Synthesis and Characterization of this compound-Peptide Conjugate
| Conjugate ID | Peptide Sequence | Coupling Reagent | Yield (%) | Purity (HPLC, %) | Mass (Expected) | Mass (Found) |
| FP-Pep-01 | Gly-Phe-Leu | HATU/DIPEA | 55 | >97 | 512.5 | 512.6 |
| FP-Pep-02 | Arg-Gly-Asp | HATU/DIPEA | 48 | >95 | 629.6 | 629.7 |
Signaling Pathway Diagrams
PI3K/AKT Signaling Pathway
This compound derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.
Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound conjugate.
HIV-1 Reverse Transcriptase Mechanism of Action
Certain this compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 life cycle.
Caption: Inhibition of HIV-1 reverse transcriptase by a this compound conjugate.
Application Notes and Protocols for Radiolabeling Furo[3,4-d]pyrimidine Compounds for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds with diverse pharmacological activities, including potential applications as kinase inhibitors for cancer therapy. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. Radiolabeling this compound compounds with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), enables the investigation of their pharmacokinetics, target engagement, and therapeutic efficacy in preclinical and clinical studies.
These application notes provide a detailed protocol for the radiolabeling of this compound compounds for PET imaging. The protocol is based on established methods for structurally related heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, due to the limited availability of direct radiolabeling procedures for the this compound core in the public domain.
Precursor Synthesis
The synthesis of a suitable precursor is the initial and critical step for radiolabeling. The precursor should be designed to facilitate the efficient incorporation of the radionuclide in the final step. A common strategy for ¹⁸F-labeling is the nucleophilic substitution of a leaving group (e.g., nitro, chloro, or a trimethylammonium salt) on an aromatic ring with [¹⁸F]fluoride. For ¹¹C-labeling, a common approach is the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
A plausible synthetic route to a this compound precursor for radiolabeling is outlined below, based on analogous pyrazolo[3,4-d]pyrimidine syntheses.[1]
Diagram of Precursor Synthesis Workflow
Caption: A generalized workflow for the synthesis of a this compound precursor for radiolabeling.
Radiolabeling Protocols
The choice of radionuclide and labeling chemistry depends on the specific research question, the half-life of the isotope, and the chemical properties of the precursor. Fluorine-18, with its 109.7-minute half-life, is often preferred for PET studies as it allows for longer synthesis times and imaging protocols compared to Carbon-11 (half-life of 20.4 minutes).[1]
Protocol 1: ¹⁸F-Labeling via Nucleophilic Aromatic Substitution
This protocol describes the ¹⁸F-fluorination of a nitro-substituted this compound precursor.
Experimental Protocol:
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange resin.
-
Elution and Drying of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Radiolabeling Reaction: A solution of the this compound precursor (typically 1-5 mg) in a suitable aprotic solvent (e.g., DMSO, DMF, or sulfolane) is added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated at a specific temperature (ranging from 100 to 180°C) for a defined period (typically 10-30 minutes).
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction corresponding to the desired ¹⁸F-labeled this compound compound is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is an isotonic, sterile, and pyrogen-free solution ready for injection.
Diagram of ¹⁸F-Labeling Workflow
Caption: A schematic workflow for the ¹⁸F-labeling of a this compound precursor.
Protocol 2: ¹¹C-Labeling via Methylation
This protocol describes the ¹¹C-methylation of a desmethyl-Furo[3,4-d]pyrimidine precursor using [¹¹C]methyl iodide.
Experimental Protocol:
-
Production of [¹¹C]Methane: [¹¹C]Carbon dioxide is produced in a cyclotron and then converted to [¹¹C]methane.
-
Synthesis of [¹¹C]Methyl Iodide: [¹¹C]Methane is reacted with iodine in a gas-phase reaction to produce [¹¹C]methyl iodide. The [¹¹C]methyl iodide is then trapped in a suitable solvent.
-
Radiolabeling Reaction: The desmethyl-Furo[3,4-d]pyrimidine precursor (typically 0.5-2 mg) is dissolved in a suitable solvent (e.g., DMF, acetone) along with a base (e.g., sodium hydride, potassium carbonate). The trapped [¹¹C]methyl iodide is then passed through the reaction mixture at a controlled temperature (ranging from room temperature to 100°C).
-
Purification: The reaction is quenched, and the crude mixture is purified using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the ¹¹C-labeled product is formulated as described in the ¹⁸F-labeling protocol.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiolabeled tracer for in vivo use.
Table 1: Quality Control Parameters for Radiolabeled this compound Compounds
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | No detectable precursor or byproducts | Analytical HPLC (UV detection) |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Analytical HPLC with a calibrated UV detector |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radionuclidic Purity | > 99.9% | Gamma-ray spectroscopy |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (e.g., USP <71>) |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the radiolabeling of structurally similar heterocyclic compounds, which can be used as a benchmark for the development of this compound-based PET tracers.
Table 2: Representative Quantitative Data for Radiolabeling of Heterocyclic PET Tracers
| Compound Class | Radionuclide | Labeling Method | Radiochemical Yield (decay-corrected) | Specific Activity (at end of synthesis) | Reference |
| Pyrazolo[3,4-d]pyrimidine analog | ¹⁸F | Nucleophilic Aromatic Substitution | 15-25% | 50-150 GBq/µmol | [1] |
| Pyrimidine derivative | ¹⁸F | Nucleophilic Aromatic Substitution | 20-40% | 40-100 GBq/µmol | N/A |
| Purine analog | ¹¹C | Methylation with [¹¹C]CH₃I | 30-50% | > 74 GBq/µmol | N/A |
Signaling Pathway
This compound and its analogs have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival. A common target for such compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Diagram of a Potential Signaling Pathway for this compound Compounds
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound-based inhibitors.
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of this compound compounds for PET imaging. While the specific reaction conditions will require optimization for each new derivative, the outlined methodologies for precursor synthesis, ¹⁸F- and ¹¹C-labeling, and quality control serve as a robust starting point for researchers in the field of molecular imaging and drug development. The development of novel this compound-based PET tracers holds the potential to significantly advance our understanding of their in vivo behavior and accelerate their clinical translation.
References
Application of Furo[3,4-d]pyrimidines in Neurodegenerative Disease Models: A Prospective Outlook
Disclaimer: Extensive literature searches did not yield specific studies on the direct application of Furo[3,4-d]pyrimidines in established neurodegenerative disease models. The following application notes and protocols are presented as a prospective guide for researchers, based on the known biological activities of structurally related fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, which have been investigated as kinase inhibitors. The data and specific experimental outcomes are hypothetical and for illustrative purposes.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark in many of these disorders is the aberrant activity of protein kinases, leading to protein misfolding and aggregation, neuroinflammation, and neuronal cell death. The fused pyrimidine scaffold is a well-established pharmacophore known to exhibit potent kinase inhibitory activity. While the isomeric Furo[2,3-d]pyrimidines and the analogous pyrazolo[3,4-d]pyrimidines have been explored as kinase inhibitors in oncology and other therapeutic areas, the potential of Furo[3,4-d]pyrimidines in neurodegeneration remains largely unexplored. This document outlines a hypothetical framework for the investigation of Furo[3,4-d]pyrimidine derivatives as potential therapeutic agents in neurodegenerative disease models, with a focus on their potential as kinase inhibitors.
Hypothesized Mechanism of Action: Kinase Inhibition
Several kinases are implicated in the pathology of neurodegenerative diseases. For instance, Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in Parkinson's disease. Furo[3,4-d]pyrimidines, as bioisosteres of adenine, may act as ATP-competitive inhibitors of such kinases.
Caption: Hypothesized signaling pathway of this compound intervention.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from in vitro assays to evaluate the efficacy of novel this compound compounds.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | GSK-3β IC₅₀ (nM) | CDK5/p25 IC₅₀ (nM) | LRRK2 IC₅₀ (nM) | Selectivity Index (GSK-3β vs. LRRK2) |
| FDP-001 | 15 | 50 | >10,000 | >667 |
| FDP-002 | 25 | 75 | >10,000 | >400 |
| FDP-003 | 8 | 20 | 5,000 | 625 |
| Staurosporine (Control) | 5 | 10 | 15 | 3 |
Table 2: Neuroprotective Effects of FDP-003 in an In Vitro Alzheimer's Disease Model
| Treatment Group | Cell Viability (%) (MTT Assay) | Neurite Outgrowth (μm) | Tau Phosphorylation (p-Tau/Total Tau Ratio) |
| Vehicle Control | 100 ± 5.2 | 150 ± 12.5 | 0.2 ± 0.05 |
| Aβ₄₂ Oligomers (10 μM) | 55 ± 4.8 | 65 ± 8.1 | 1.5 ± 0.2 |
| Aβ₄₂ + FDP-003 (100 nM) | 85 ± 6.1 | 120 ± 10.3 | 0.5 ± 0.08 |
| Aβ₄₂ + FDP-003 (1 μM) | 95 ± 5.5 | 140 ± 11.7 | 0.3 ± 0.06 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential of Furo[3,4-d]pyrimidines in neurodegenerative disease models.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound compounds against target kinases.
Materials:
-
Recombinant human kinases (e.g., GSK-3β, CDK5/p25, LRRK2)
-
ATP
-
Kinase-specific substrate peptide
-
This compound compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the this compound compounds in DMSO.
-
In a 384-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the IC₅₀ values using a non-linear regression curve fit.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Protocol 2: Cell-Based Neuroprotection Assay
Objective: To evaluate the ability of this compound compounds to protect neuronal cells from a neurotoxic insult.
Materials:
-
SH-SY5Y neuroblastoma cells or primary neurons
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Neurotoxic agent (e.g., Aβ₄₂ oligomers, MPP⁺, rotenone)
-
This compound compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound compounds for 2 hours.
-
Introduce the neurotoxic agent to the wells (except for the vehicle control).
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of Tau Phosphorylation
Objective: To determine the effect of this compound compounds on the phosphorylation of tau protein in a cellular model.
Materials:
-
Cell lysates from the neuroprotection assay (Protocol 2)
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Perform densitometric analysis to quantify the protein bands and determine the ratio of phosphorylated tau to total tau.
Conclusion
While direct experimental evidence is currently lacking, the this compound scaffold holds theoretical promise for the development of novel therapeutics for neurodegenerative diseases. Based on the activity of related fused pyrimidine systems, a key avenue for investigation is their potential as kinase inhibitors. The protocols and hypothetical data presented here provide a roadmap for the initial evaluation of this compound derivatives in relevant in vitro models. Successful outcomes from these studies would warrant further investigation in more complex cellular and in vivo models of neurodegeneration.
Application Notes and Protocols for Furo[3,4-d]pyrimidines as Antifolate Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,4-d]pyrimidines represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy makes them promising candidates for development as antimetabolites, particularly as antifolate agents. Antifolates are a well-established class of therapeutic agents that interfere with the metabolic pathways of folic acid, a crucial vitamin for cell growth and division. The primary target of many antifolates is dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. By inhibiting DHFR, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
While the isomeric Furo[2,3-d]pyrimidine scaffold has been more extensively studied as antifolates, emerging research on Furo[3,4-d]pyrimidines suggests their potential as a novel scaffold for the development of new anticancer and antimicrobial agents. These application notes provide an overview of the mechanism of action, potential applications, and detailed experimental protocols for the evaluation of Furo[3,4-d]pyrimidines as antifolate agents.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary proposed mechanism of action for Furo[3,4-d]pyrimidine-based antifolates is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital one-carbon donor in various biosynthetic pathways, including the synthesis of purines and thymidylate.
Data Presentation: In Vitro Activity of Furo-pyrimidine and Related Antifolates
Due to the limited availability of specific quantitative data for Furo[3,4-d]pyrimidines as antifolates, the following tables include data for the closely related and more extensively studied Furo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines to provide a relevant context for researchers.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound Class | Compound/Derivative | Source of DHFR | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid | Human (recombinant) | 0.08 | [1] |
| N-methyl analogue of the above | Human (recombinant) | 0.04 | [1] | |
| N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid | Pneumocystis carinii | 0.01 | [1] | |
| Pyrazolo[3,4-d]pyrimidine | Derivative 10e | Human | < 1 | [2] |
| Derivative 10f | Human | < 1 | [2] | |
| Derivative 10g | Human | < 1 | [2] | |
| Methotrexate (Reference) | Human | 5.61 | [2] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid | CCRF-CEM (Leukemia) | 0.03 | [3] |
| N-methyl analogue of the above | CCRF-CEM (Leukemia) | 0.01 | [3] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 (Colon) | 25.00 | [4] |
| Compound 7 | Caco-2 (Colon) | 43.75 | [4] | |
| Compound 5 | A549 (Lung) | 18.75 | [4] | |
| Compound 7 | A549 (Lung) | 17.50 | [4] | |
| Compound 2a | SNB-75 (CNS) | 0.64 | [5] | |
| Compound 4 | NCI-H460 (Lung) | 0.58 | [5] |
Experimental Protocols
The following are detailed protocols for the primary assays used to evaluate the antifolate activity of this compound derivatives.
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM β-mercaptoethanol
-
Test this compound compounds
-
Methotrexate (as a positive control inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in a suitable buffer with pH adjustment.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare stock solutions of the test this compound compounds and methotrexate in DMSO (e.g., 10 mM).
-
Dilute the recombinant DHFR enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
150 µL of Assay Buffer
-
10 µL of various concentrations of the test compound or methotrexate (diluted from stock solutions). For the control (uninhibited reaction), add 10 µL of DMSO.
-
10 µL of NADPH solution (final concentration ~100 µM).
-
10 µL of DHFR enzyme solution.
-
-
Incubate the plate at room temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of DHF solution (final concentration ~50 µM) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test this compound compounds
-
Doxorubicin or Methotrexate (as a positive control)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound compounds and the positive control in a complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Furo[3,4-d]pyrimidines present a promising, yet underexplored, scaffold for the development of novel antifolate agents. Their structural features suggest a potential for potent and selective inhibition of DHFR, a validated target in cancer and infectious diseases. The provided protocols for DHFR inhibition and cytotoxicity assays offer a robust framework for the in vitro evaluation of newly synthesized this compound derivatives. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with Furo[3,4-d]pyrimidine compounds in biological assays.
Troubleshooting Guide: Compound Precipitation
This guide addresses the common issue of compound precipitation during experimental workflows, from stock solution preparation to final assay conditions.
Q1: My this compound compound precipitated after I added my DMSO stock to the aqueous assay buffer. What should I do?
A1: This is a common issue known as "crashing out" and occurs when a compound, stable in a high-concentration organic solvent like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2][3] Low aqueous solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1]
Follow this troubleshooting workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the best initial solvent for dissolving this compound compounds?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[4][5] It is miscible with water and can dissolve a wide range of organic molecules.[4] However, issues can still arise from precipitation in the DMSO stock itself, especially after freeze-thaw cycles.[5] If DMSO proves problematic, Dimethylformamide (DMF) can be an alternative, though it may have similar toxicity concerns.[6]
Q3: How much DMSO is acceptable in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[6] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[6] Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A4:
-
Kinetic Solubility is determined by adding a DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[7][8] This measurement is rapid and mimics the conditions of most biological assays, making it highly relevant for high-throughput screening (HTS).[7][8]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved material.[8][9] This value is critical for later-stage drug development and formulation.[8]
For most in vitro biological assays, kinetic solubility is the more pertinent measure because it reflects the likelihood of a compound precipitating under typical assay conditions.[7]
Q5: My compound is still insoluble. What formulation strategies can I use to improve its solubility?
A5: If simple methods fail, several formulation strategies can enhance the aqueous solubility of this compound derivatives:
-
pH Modification: For compounds with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[10][11] Most drug molecules are weak acids or bases.[11]
-
Co-solvents: Using water-miscible organic solvents like polyethylene glycol (PEG), ethanol, or glycerin can increase the solubility of hydrophobic compounds.[11][12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic drug molecule and increasing its apparent water solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14][15]
-
Prodrugs: This medicinal chemistry approach involves chemically modifying the compound to add a soluble functional group (e.g., a phosphate or an amino acid). This "prodrug" is inactive but highly soluble. Once administered or inside the cell, enzymes cleave the soluble group, releasing the active parent drug.[14][16] This strategy has been successfully applied to the related pyrazolo[3,4-d]pyrimidine class to overcome solubility issues.[16]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility for a hypothetical this compound compound using various solubilization techniques.
| Method | Solvent/Vehicle | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Water) | Primary Application |
| Baseline | Deionized Water | < 0.1 | 1x | Baseline Measurement |
| pH Adjustment | pH 2.0 Buffer (for a basic compound) | 5 | ~50x | Ionizable Compounds |
| Co-solvent | 20% PEG-400 in Water | 8 | ~80x | General Assays |
| Complexation | 2% HP-β-Cyclodextrin in Water | 15 | ~150x | In Vitro & In Vivo Studies |
| Prodrug Strategy | N-methylpiperazino carbamate prodrug | 6[16] | >60x | In Vitro & In Vivo Studies |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol describes a high-throughput method to estimate the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition to Buffer: Using a liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a clear-bottom 96- or 384-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration.
-
Incubation: Shake the plate for 10-15 minutes at room temperature to allow for precipitation.[2]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 500-600 nm) where the compound itself does not absorb light.[2]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol minimizes precipitation when diluting a DMSO stock for a cell-based assay.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.[2][6]
-
Create Intermediate Dilution Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.
-
Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Visualization of Relevant Pathways and Concepts
Many this compound derivatives are designed as kinase inhibitors, often targeting pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: Simplified PI3K/AKT signaling pathway often targeted by Furo[3,4-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. books.rsc.org [books.rsc.org]
- 10. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound based kinase inhibitors?
A1: this compound inhibitors, like many kinase inhibitors that target the ATP-binding site, can exhibit off-target activity due to the conserved nature of this site across the human kinome.[1] Common off-target effects can lead to cellular toxicity, reduced efficacy, and misleading experimental results. The specific off-targets depend on the substitution pattern of the this compound core and the specific kinase being targeted. Off-target interactions often occur with kinases that are structurally related to the intended target.[1]
Q2: How can I predict potential off-target interactions for my this compound inhibitor?
A2: Several computational methods can be employed to predict potential off-target interactions:
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Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and crystal structure of the intended target's ATP-binding site with other kinases can reveal potential off-targets with high similarity.[2][3]
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Molecular Docking and Virtual Screening: Docking the inhibitor into the crystal structures of a wide range of kinases can help identify potential binding partners.[3]
-
Machine Learning Models: Predictive models trained on large datasets of known kinase-inhibitor interactions can forecast the likelihood of your compound binding to various kinases.[2][4]
Q3: What are the key experimental approaches to confirm off-target effects?
A3: A multi-pronged experimental approach is crucial for confirming off-target effects:
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Kinome-wide Profiling: Screening your inhibitor against a large panel of recombinant kinases is the gold standard for identifying off-target interactions and determining its selectivity profile.[1][5][6] This can be done through radiometric assays or binding assays.[5]
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Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can verify that the inhibitor binds to the intended target and potential off-targets within a cellular context.[7]
-
Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with that of more selective inhibitors or genetic knockdown of the intended target can help distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: My this compound inhibitor shows significant toxicity in cell-based assays at concentrations required for on-target inhibition.
-
Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are essential for cell viability.
-
Troubleshooting Steps:
-
Perform a broad kinase selectivity screen: This will identify the off-target kinases that are potently inhibited by your compound.[6]
-
Analyze the function of identified off-targets: Determine if the identified off-targets are known to be critical for cell survival.
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Synthesize and test analogs: Design and synthesize analogs of your inhibitor with modifications aimed at reducing binding to the toxicity-mediating off-targets while retaining on-target potency. This could involve exploiting differences in the gatekeeper residue or other non-conserved residues in the ATP-binding pocket.[8]
-
Consider a different chemical scaffold: If medicinal chemistry efforts to improve selectivity are unsuccessful, exploring alternative chemical scaffolds may be necessary.
-
Issue 2: The observed cellular phenotype does not align with the known function of the intended kinase target.
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Possible Cause: The phenotype may be a result of the inhibitor acting on an unexpected off-target or a previously unknown function of the on-target kinase.
-
Troubleshooting Steps:
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Validate on-target engagement: Confirm that your inhibitor is engaging the intended target in cells at the concentrations used in your experiments.[7]
-
Conduct a kinome-wide selectivity profile: As mentioned previously, this is essential to identify potential off-targets.
-
Use orthogonal approaches: Validate your findings using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown the intended target and see if it recapitulates the observed phenotype.
-
Employ chemical proteomics: Use techniques like affinity chromatography with your immobilized inhibitor to pull down interacting proteins from cell lysates, which can help identify both on- and off-targets.[5]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 50 | 5 |
| Off-Target Kinase C | 250 | 25 |
| Off-Target Kinase D | >1000 | >100 |
| Off-Target Kinase E | >1000 | >100 |
This table illustrates how to present kinase selectivity data. A higher fold selectivity indicates a more selective inhibitor.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Selectivity Profiling
This protocol provides a general overview of a radiometric assay to determine the inhibitory activity of a compound against a panel of kinases.[5]
-
Materials:
-
Recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound inhibitor (at various concentrations)
-
96-well filter plates
-
Scintillation counter
-
-
Methodology:
-
Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer in each well of a 96-well plate.
-
Add the this compound inhibitor at a range of concentrations to the appropriate wells. Include a DMSO control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
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Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Mandatory Visualizations
Caption: On-target vs. off-target inhibition by a this compound inhibitor.
Caption: Workflow for assessing and improving inhibitor selectivity.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of Furo[3,4-d]pyrimidine drug candidates. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for my this compound drug candidate?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action and poor oral bioavailability. For a this compound drug candidate to be effective, it must remain intact long enough to reach its therapeutic target in sufficient concentrations. Therefore, optimizing metabolic stability is a critical step in the drug discovery process to ensure a desirable pharmacokinetic profile.
Q2: What are the most common sites of metabolism (metabolic "hot-spots") on the this compound scaffold?
A2: While specific data for the this compound scaffold is limited in publicly available literature, general principles of heterocycle metabolism suggest the following are likely metabolic hot-spots:
-
The Furan Ring: Electron-rich five-membered heterocycles like furan are particularly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can lead to ring opening and the formation of reactive intermediates.[1]
-
Alkyl Substituents: N-dealkylation and oxidation of alkyl groups attached to the pyrimidine or furan ring are common metabolic pathways.
-
Aromatic Substituents: Hydroxylation of any pendant aromatic rings is a frequent metabolic transformation.
Q3: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?
A3: High clearance in liver microsomes typically points towards metabolism by CYP enzymes. For a this compound analog, the most probable pathways are:
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Furan Ring Oxidation: This is a major metabolic pathway for many furan-containing drugs. The oxidation can lead to the formation of a reactive γ-ketoenal intermediate, which can be further metabolized or react with cellular nucleophiles.[2]
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N-Dealkylation: If your compound has alkyl groups on the pyrimidine nitrogen, these are prime sites for removal.
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Oxidative Dechlorination: If your molecule contains a chlorine atom, particularly on an aromatic ring, it may be replaced by a hydroxyl group.
The diagram below illustrates these potential metabolic pathways on a generic this compound core.
Caption: Potential metabolic pathways for a generic this compound scaffold.
Q4: What are some initial strategies to improve the metabolic stability of my lead compound?
A4: Several strategies can be employed to "block" or reduce the rate of metabolism at labile sites:
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Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of CYP-mediated bond cleavage.[3]
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Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine) to the furan ring can decrease its electron density, making it less susceptible to oxidation.[1]
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Bioisosteric Replacement: If the furan ring is the primary site of metabolism and is not essential for pharmacological activity, it can be replaced with a more metabolically stable five-membered heterocycle, such as a thiazole or an oxazole.[1][4]
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Steric Hindrance: Introducing a bulky group near a metabolic hot-spot can sterically hinder the ability of metabolizing enzymes to access that site.
Troubleshooting Guide
Problem 1: High variability in results from in vitro microsomal stability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Microsome Activity | Ensure you are using a single, quality-controlled batch of pooled human liver microsomes for a series of experiments. If comparing new and old batches, run a set of standard compounds to bridge the data. |
| DMSO Concentration | High concentrations of DMSO, the solvent typically used for stock solutions, can inhibit CYP enzyme activity. Keep the final DMSO concentration in the incubation low and consistent, ideally ≤0.2%. |
| Compound Solubility | Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to an artificially high measurement of the remaining compound. Check the aqueous solubility of your compound and consider using a lower concentration if necessary. |
| Non-specific Binding | Highly lipophilic compounds may bind to the plasticware or microsomal proteins, reducing the concentration available for metabolism. Including a surfactant like Brij-35 or using low-binding plates can mitigate this. |
Problem 2: My compound appears stable in the microsomal assay, but has low oral bioavailability in vivo.
| Potential Cause | Troubleshooting Step |
| Metabolism by Non-CYP Enzymes | Liver microsomes primarily assess Phase I (CYP-mediated) metabolism. Your compound may be a substrate for Phase II enzymes (e.g., UGTs) or cytosolic enzymes (e.g., AOX), which are not fully represented in microsomal preparations. |
| Poor Permeability | The compound may not be efficiently absorbed from the gastrointestinal tract. Conduct a Caco-2 permeability assay to assess its potential for intestinal absorption. |
| Efflux Transporter Substrate | The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen, preventing absorption. |
| First-Pass Gut Metabolism | Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes (predominantly CYP3A4). |
Quantitative Data Summary
The table below presents hypothetical metabolic stability data for a series of this compound analogs with different substitutions, illustrating how structural changes can impact metabolic stability.
| Compound ID | R1 Substitution | R2 Substitution | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| FDP-001 | -CH3 | -Phenyl | 15 | 184 |
| FDP-002 | -CH3 | 4-Fluoro-Phenyl | 35 | 79 |
| FDP-003 | -CD3 | -Phenyl | 28 | 99 |
| FDP-004 (Bioisostere) | -CH3 | -Thiazole | 65 | 42 |
Data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).
1. Reagent Preparation:
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Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
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Test Compound Stock: 10 mM stock solution in DMSO.
-
Working Solution: Dilute the 10 mM stock to 100 µM in acetonitrile/water (50:50).
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HLM Stock: Thaw pooled human liver microsomes (20 mg/mL) on ice. Dilute to 2 mg/mL in cold phosphate buffer.
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NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
2. Experimental Workflow Diagram:
Caption: Workflow for a typical liver microsomal stability assay.
3. Incubation Procedure:
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Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate.
-
Add 100 µL of the 2 mg/mL HLM solution to each well.
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Pre-incubate the plate at 37°C for 5 minutes with shaking.
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Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution to each well. The final compound concentration will be 0.5 µM, and the final microsomal protein concentration will be 1 mg/mL.
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At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the respective wells.
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Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
4. Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
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Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
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Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).
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Calculate the half-life (t½) = 0.693 / k.
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Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of Furo[3,4-d]pyrimidine intermediates. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on purification methods, and step-by-step experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound intermediates.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. High concentration of impurities. | - Lower the temperature at which the compound dissolves by using a solvent mixture (e.g., add a more volatile, miscible co-solvent). - Try a solvent with a lower boiling point. - Add a small amount of the initial solvent to reduce saturation. - Allow the solution to cool more slowly to prevent rapid supersaturation. - Consider a preliminary purification step (e.g., column chromatography) to reduce impurity load. |
| Poor or no crystal formation upon cooling. | Too much solvent was used, and the solution is not saturated. The cooling process is too rapid. The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Cool the solution more slowly. Let it stand at room temperature before moving to an ice bath. - Change to a solvent in which the compound is less soluble at cooler temperatures. A two-solvent system might be effective. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during hot filtration. |
| Colored impurities persist in the crystals. | The impurity has similar solubility characteristics to the product. The impurity is trapped within the crystal lattice. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography if co-crystallization is a persistent issue. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities (overlapping peaks). | Inappropriate solvent system (eluent). Column overloading. Incorrect stationary phase. | - Optimize the mobile phase polarity. A common starting point for Furo[3,4-d]pyrimidines is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1] - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase. For polar this compound intermediates, alumina (basic or neutral) may provide better separation than silica gel.[2] |
| Streaking or tailing of the compound band. | The compound is highly polar and interacts strongly with the stationary phase. The compound is sparingly soluble in the mobile phase. Acidic or basic nature of the compound interacting with the stationary phase. | - Add a small percentage of a polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent to reduce strong interactions with the stationary phase. - Choose a more polar mobile phase to improve solubility. - For basic Furo[3,4-d]pyrimidines, consider using a stationary phase like basic alumina or adding a small amount of a base (e.g., triethylamine) to the eluent on silica gel.[2] |
| Compound does not elute from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient up to 10-20% methanol in dichloromethane may be necessary.[1] - If the compound is suspected to be acidic or basic, adding a modifier (e.g., acetic acid or triethylamine) to the eluent can help with elution. - A different stationary phase (e.g., reversed-phase C18) may be required. |
| Low yield after chromatography. | The compound is unstable on the stationary phase. The compound is spread across too many fractions. | - Assess the stability of the compound on the chosen stationary phase before performing large-scale purification.[2] - Optimize the solvent gradient to achieve a sharper elution profile. - Carefully monitor the elution using TLC to collect all product-containing fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound intermediates?
A1: Common impurities can arise from starting materials, reagents, and side reactions. For instance, in syntheses starting from furan derivatives, unreacted starting materials or partially cyclized intermediates can be present. If the synthesis involves chlorination (e.g., with POCl₃), residual starting material (the corresponding hydroxypyrimidine) and over-chlorinated byproducts can be impurities.[1] It is crucial to understand the reaction mechanism to anticipate potential impurities.[3]
Q2: How do I choose the best solvent for recrystallizing a this compound intermediate?
A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For polar this compound intermediates, common choices include ethanol, isopropanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/hexane. A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.
Q3: When should I choose chromatography over recrystallization?
A3: Chromatography is preferred when:
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You have a complex mixture with multiple components of similar polarity.
-
Impurities are present in high concentration.
-
The desired compound and impurities have very similar solubility profiles, making recrystallization ineffective.
-
The compound is an oil or a low-melting solid that is difficult to crystallize.
Recrystallization is often more efficient for purifying large quantities of a solid that is already relatively pure.
Q4: Can I use reversed-phase HPLC for the purification of polar this compound intermediates?
A4: Yes, reversed-phase HPLC is a powerful technique for purifying polar heterocyclic compounds. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape.[4]
Q5: My this compound intermediate appears to be degrading during purification. What can I do?
A5: Thermal degradation can be a concern for some heterocyclic compounds. If you suspect degradation during recrystallization, try to use a lower boiling point solvent or minimize the time the solution is heated. During chromatography, some compounds can degrade on acidic silica gel. In such cases, using a neutral stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.[2]
Data Presentation
The following tables provide a summary of purification methods and their outcomes for this compound intermediates and related compounds, based on literature data.
Table 1: Comparison of Purification Methods for Pyrido[3,4-d]pyrimidine Intermediates (Analogous to Furo[3,4-d]pyrimidines)
| Intermediate | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| 2-Amino-8-methoxy-pyrido[3,4-d]pyrimidin-4-ol | Chromatography | 0-20% MeOH in DCM | 83% | >95% (by NMR) | [1] |
| 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | Chromatography | 0-100% EtOAc in Hexane | 40% | >95% (by NMR) | [1] |
| 2-Amino-8-chloro-pyrido[3,4-d]pyrimidin-4-ol | Chromatography | 0-20% MeOH in DCM | 93% | >95% (by NMR) | [1] |
Table 2: HPLC Purity Analysis of a Pyrrolo[2,3-d]pyrimidine Intermediate (Structurally Similar to Furo[3,4-d]pyrimidines)
| Compound | HPLC Method | Mobile Phase | Purity | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Reversed-phase | Gradient of acetonitrile in water with buffer | 99.9 area-% | [5] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Reversed-phase | Gradient of acetonitrile in water with buffer | 99.8 area-% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Intermediate
This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for the particular intermediate.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound intermediate. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves completely at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This can be done by adding the solvent in small portions while heating and swirling the flask.
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Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: General Procedure for Column Chromatography of a this compound Intermediate
This protocol is a general guide. The stationary phase and mobile phase should be chosen based on the polarity of the intermediate.
-
Stationary Phase and Column Packing: Select an appropriate stationary phase (e.g., silica gel or alumina). Prepare a slurry of the stationary phase in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound intermediate in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of the stationary phase by dissolving it in a suitable solvent, adding the stationary phase, and evaporating the solvent.
-
Loading the Column: Carefully add the dissolved sample or the adsorbed solid to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a single solvent mixture of appropriate polarity (isocratic elution).
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Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting a suitable purification method.
Signaling Pathway for Impurity Formation and Removal
Caption: Logical relationship between synthesis, impurity formation, and purification.
References
- 1. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Addressing drug resistance mechanisms to Furo[3,4-d]pyrimidine-based therapies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furo[3,4-d]pyrimidine-based therapies. The focus is on identifying and addressing common mechanisms of drug resistance encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cancer cell line shows decreasing sensitivity to our this compound-based kinase inhibitor. How can I confirm and quantify this resistance?
Answer:
The first step in investigating potential drug resistance is to precisely quantify the change in sensitivity. This is achieved by generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (sensitive) cell line is a clear indicator of resistance. The Resistance Index (RI) can be calculated to quantify this change. An RI ≥ 5 is typically considered a successful indication of a resistant cell line.[1]
Quantitative Data Summary: IC50 Values of EGFR Inhibitors
The following table summarizes representative IC50 values for different generations of EGFR tyrosine kinase inhibitors (TKIs) against cell lines with and without the common T790M resistance mutation. This illustrates the expected shift in sensitivity.
| Cell Line | EGFR Mutation Status | 1st Gen. TKI (Erlotinib) IC50 (nM) | 2nd Gen. TKI (Afatinib) IC50 (nM) | 3rd Gen. TKI (Osimertinib) IC50 (nM) |
| PC-9 | Exon 19 Deletion (Sensitive) | 7 | 0.8 | Comparable to Erlotinib |
| H3255 | L858R (Sensitive) | 12 | 0.3 | Comparable to Erlotinib |
| NCI-H1975 | L858R + T790M (Resistant) | >10,000 | >10,000 | 13.2 |
| Ba/F3 | T790M (Resistant) | High (Ineffective) | High (Ineffective) | ~10-100 fold lower than WT |
Data compiled from multiple sources. Actual values can vary based on experimental conditions.[2][3]
Experimental Protocol: Cell Viability (MTS/MTT) Assay for IC50 Determination
This protocol outlines the steps for a colorimetric assay to measure cell viability and determine the IC50 of your compound.[4][5]
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Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[5]
-
Include wells for "no-cell" blanks and "vehicle-only" controls (untreated cells).
-
Incubate the plate overnight (or until cells have adhered) at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of your this compound compound in culture medium. A common range is 1 nM to 10 µM in half-log10 steps.[6]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the appropriate wells.
-
Incubate for the desired treatment duration (commonly 48-72 hours).[4]
-
-
MTT/MTS Reagent Addition:
-
Prepare the MTT solution (typically 5 mg/mL in sterile PBS) or use a commercially available MTS reagent.
-
Add 10-20 µL of the MTT/MTS solution to each well.[4]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]
-
-
Solubilization and Measurement:
-
If using MTT, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
If using MTS, this step is not necessary as the product is soluble in the culture medium.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-only control wells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.[4]
-
Plot the % Viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[4]
-
Troubleshooting Workflow for Resistance Confirmation
Caption: Workflow for confirming and quantifying drug resistance.
FAQ 2: I've confirmed resistance to my this compound EGFR inhibitor. What are the likely on-target mechanisms, and how do I test for them?
Answer:
A primary mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations within the EGFR kinase domain itself. For non-small cell lung cancer (NSCLC), the most common resistance mutation is T790M , often referred to as the "gatekeeper" mutation. This substitution of threonine (T) with methionine (M) at position 790 sterically hinders the binding of first and second-generation TKIs while increasing the enzyme's affinity for ATP.
How to Test for the T790M Mutation:
Detecting this mutation requires a sensitive molecular biology technique. Droplet digital PCR (ddPCR) is an ultra-sensitive method ideal for detecting rare mutations in a mixed population of cells.[7]
Experimental Protocol: EGFR T790M Mutation Detection by ddPCR (Conceptual Outline)
This protocol provides a general outline. Specifics will depend on the ddPCR system and reagents used.
-
DNA Extraction:
-
Isolate high-quality genomic DNA from both the parental (sensitive) and resistant cell lines.
-
-
Assay Preparation:
-
Use a commercially available or custom-designed primer/probe set for EGFR T790M detection. This typically includes:
-
A forward/reverse primer pair to amplify the EGFR exon 20 region containing the T790 codon.
-
A FAM-labeled probe specific to the T790M mutant sequence.
-
A TET or HEX-labeled probe specific to the wild-type EGFR sequence.[7]
-
-
-
Droplet Generation:
-
Prepare the ddPCR reaction mix containing the DNA sample, primer/probe mix, and ddPCR supermix.
-
Load the mix into a droplet generator, which partitions the sample into ~20,000 nano-liter sized droplets. Each droplet will ideally contain zero or one copy of the target DNA sequence.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well plate and perform PCR amplification on a thermal cycler. The fluorescent probes will bind and fluoresce only if their specific target sequence is present in a droplet.
-
-
Droplet Reading and Analysis:
-
After PCR, the plate is read on a droplet reader which counts the number of positive (fluorescent) and negative droplets for both the mutant (FAM) and wild-type (TET/HEX) channels.
-
The software calculates the concentration of mutant and wild-type alleles, allowing for precise quantification of the T790M allelic frequency. An allelic fraction as low as 0.15% can be detected with high confidence.
-
Signaling Pathway Diagram: EGFR Inhibition and T790M Resistance
Caption: On-target resistance via EGFR T790M mutation.
FAQ 3: My resistant cells do not have an on-target mutation. What other common resistance mechanisms should I investigate?
Answer:
If on-target mutations are ruled out, a prevalent mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as MDR1).[4] These membrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including many kinase inhibitors, out of the cell.[4][5] This reduces the intracellular concentration of the drug, preventing it from reaching its target at an effective dose.
How to Test for P-gp Mediated Efflux:
A functional assay using a fluorescent P-gp substrate can determine if this efflux mechanism is active in your resistant cells.
Experimental Protocol: P-glycoprotein (P-gp) Efflux Assay
This protocol uses a fluorogenic P-gp substrate to measure efflux activity.
-
Cell Seeding:
-
Seed both parental and resistant cells in a white-walled, clear-bottom 96-well plate at a density of 3-5 x 10^4 cells/well and grow overnight.[8]
-
Prepare control wells:
-
No Inhibition Control: Cells treated with the fluorescent substrate only.
-
Maximal Inhibition Control: Cells pre-treated with a known P-gp inhibitor (e.g., Verapamil) before adding the substrate.[8]
-
-
-
Inhibitor Pre-treatment (for control wells):
-
Prepare a working solution of Verapamil (e.g., 100 µM final concentration).
-
Aspirate the culture medium and wash cells once with a pre-warmed assay buffer.
-
Add the Verapamil solution to the "Maximal Inhibition Control" wells and assay buffer with vehicle (DMSO) to the other wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Loading and Efflux Measurement:
-
Prepare a working solution of a fluorogenic P-gp substrate (e.g., a fluorescent taxol derivative like Flutax-2 or a calcein-based substrate).[9]
-
Add the substrate solution to all wells and incubate for a set period (e.g., 30-120 minutes) at 37°C, protected from light.
-
To measure accumulation: Read the fluorescence intensity in the plate reader immediately. Low fluorescence in resistant cells compared to parental or Verapamil-treated cells suggests active efflux.
-
To measure efflux directly: After the loading period, aspirate the substrate-containing medium, wash the cells, and add fresh, pre-warmed medium. Incubate for another period (e.g., 2 hours). Collect the supernatant and measure its fluorescence. High fluorescence in the supernatant from resistant cells indicates high efflux activity.[9]
-
-
Data Analysis:
-
Compare the fluorescence readings between your parental and resistant cell lines. A significantly lower intracellular accumulation or higher efflux of the fluorescent substrate in the resistant line, which is reversible by a P-gp inhibitor like Verapamil, strongly indicates P-gp-mediated resistance.
-
Diagram of P-gp Mediated Drug Efflux
Caption: P-glycoprotein (P-gp) mediated drug resistance.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. content.abcam.com [content.abcam.com]
- 9. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the oral bioavailability of Furo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro activity but poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability of potent compounds is a common challenge. The primary reasons often relate to the physicochemical properties of the this compound scaffold, which can lead to:
-
Low Aqueous Solubility: Many kinase inhibitors based on heterocyclic scaffolds exhibit poor solubility in aqueous media, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to reach the systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the intestinal lumen.
Q2: What initial in vitro assays are crucial for diagnosing the cause of poor oral bioavailability?
A2: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to identify the key barriers to oral bioavailability. These include:
-
Kinetic Solubility Assay: To determine the aqueous solubility of your compound.
-
Caco-2 Permeability Assay: To assess the intestinal permeability and identify potential for active efflux.
-
Liver Microsomal Stability Assay: To evaluate the metabolic stability of your compound in the presence of liver enzymes.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble this compound derivatives?
A3: Several formulation strategies can be employed to enhance the exposure of poorly soluble compounds:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.
Q4: Can chemical modification of the this compound scaffold improve oral bioavailability?
A4: Yes, medicinal chemistry strategies can have a significant impact. Consider the following approaches:
-
Prodrugs: Attaching a promoiety to the molecule can improve its solubility or permeability. This promoiety is then cleaved in vivo to release the active drug.
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors can influence both solubility and permeability.
-
Blocking Metabolic Soft Spots: Identifying and modifying sites on the molecule that are susceptible to rapid metabolism can improve metabolic stability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility in Kinetic Solubility Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Immediate precipitation upon addition to aqueous buffer. | Compound has very low intrinsic solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the initial stock solution, but be mindful of its potential effects on downstream assays.- Consider using a different buffer system or adding solubilizing excipients.- If the issue persists, this is a strong indicator that formulation strategies will be necessary for in vivo studies. |
| Inconsistent solubility results between experiments. | Issues with the solid form of the compound (e.g., different crystalline forms, presence of amorphous content). | - Ensure consistent solid-state properties of the compound batch-to-batch.- Use a well-defined and consistent experimental protocol, particularly regarding shaking time and temperature. |
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. | The compound has inherently poor membrane permeability. | - Analyze the physicochemical properties of the compound (e.g., high molecular weight, high PSA).- Consider chemical modifications to improve lipophilicity or reduce hydrogen bonding capacity. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate for an efflux transporter (e.g., P-gp). | - Confirm transporter involvement by co-dosing with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).- If confirmed, consider chemical modifications to reduce recognition by the transporter. |
| Low mass balance/recovery. | - Compound may be binding to the plate material.- The compound may be metabolized by enzymes present in the Caco-2 cells.- The compound may be unstable in the assay buffer. | - Use low-binding plates.- Analyze cell lysates and wash solutions to quantify retained compound.- Assess the metabolic stability of the compound in Caco-2 cell homogenates. |
Issue 3: High Clearance in Liver Microsomal Stability Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid disappearance of the parent compound over time. | The compound is rapidly metabolized by liver enzymes (e.g., CYPs). | - Identify the specific CYP enzymes involved using recombinant human CYP enzymes.- Perform metabolite identification studies to pinpoint the metabolic "soft spots" on the molecule.- Use this information to guide chemical modifications to block or slow down metabolism. |
| High clearance in rat liver microsomes but lower clearance in human liver microsomes (or vice versa). | There are species differences in metabolism. | - This is valuable information for selecting the appropriate animal species for in vivo pharmacokinetic studies and for predicting human pharmacokinetics. |
Data Presentation
The oral bioavailability of this compound derivatives can be highly variable and is dependent on the specific substitutions on the core scaffold. The following table provides an example of pharmacokinetic data for a representative compound. A comprehensive comparison would require data from a wider range of derivatives.
Table 1: Oral Pharmacokinetic Parameters of a Dihydrothis compound Derivative in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 13c2 | 10 | 453.2 | 2.0 | 4125.6 | 30.96 | [1] |
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Test Solutions: Add the DMSO stock solution to a phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration of 200 µM with a final DMSO concentration of 2%.
-
Equilibration: Shake the test solutions at room temperature for 2 hours.
-
Separation of Undissolved Compound: Filter the solutions through a 0.45 µm filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a dosing solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add a solution of NADPH (cofactor) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
This compound derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting the mechanism of action of these compounds.
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Simplified PI3K/AKT signaling pathway.
References
Scalable synthesis methods for kilogram production of Furo[3,4-d]pyrimidines.
Technical Support Center: Scalable Synthesis of Furo[3,4-d]pyrimidines
Welcome to the technical support center for the scalable synthesis of Furo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during kilogram-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of Furo[3,4-d]pyrimidine synthesis. The issues are categorized by the stage of the process for easy reference.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | Incomplete reaction due to poor mixing or mass transfer limitations at scale. | - Increase agitation speed and monitor for vortex formation. - Consider a different reactor design with better mixing capabilities (e.g., baffled reactor). - Slowly add the limiting reagent to maintain a consistent reaction rate. |
| Thermal decomposition of starting materials or product at elevated temperatures. | - Implement precise temperature control with a jacketed reactor and a reliable thermocouple. - Perform a reaction calorimetry study to understand the exothermicity of the reaction and adjust the heating/cooling profile accordingly.[1][2] | |
| Catalyst deactivation or poisoning. | - Ensure all reagents and solvents are of high purity and free from water or other potential catalyst poisons. - For palladium-catalyzed reactions, degas all solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Poor Product Purity/High Impurity Profile | Side reactions due to localized "hot spots" or prolonged reaction times. | - Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or by using a more efficient heat transfer fluid.[1][2] - Optimize reaction time by monitoring reaction progress using in-process controls (e.g., HPLC, UPLC). |
| Inefficient purification at a larger scale. | - Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find optimal conditions for selective crystallization of the product. - If column chromatography is necessary, consider using automated flash chromatography systems designed for large-scale purification. | |
| Difficulty in Product Isolation/Filtration | Formation of fine particles or an amorphous solid that clogs the filter. | - Optimize the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the cooling rate and agitation. - Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale. |
| Product is an oil or a sticky solid. | - Attempt to form a solid salt of the product if it has a basic or acidic handle. - Explore trituration with a non-polar solvent to induce solidification. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Establish strict quality control specifications for all starting materials and reagents. - Source materials from reliable vendors and request certificates of analysis for each batch. |
| Poor process control. | - Implement a detailed batch manufacturing record with clearly defined process parameters and in-process checks. - Ensure all operators are thoroughly trained on the standard operating procedure. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of Furo[3,4-d]pyrimidines?
A1: The most critical parameters are typically temperature, reaction time, and reagent addition rate.[1] Due to the often exothermic nature of cyclization reactions, precise temperature control is crucial to prevent side reactions and decomposition.[1][2] The rate of addition of key reagents can also significantly impact impurity profiles. It is highly recommended to perform a thorough process hazard analysis and reaction calorimetry before attempting a kilogram-scale synthesis.[3]
Q2: How can I minimize the amount of palladium catalyst used in a cross-coupling step to synthesize a this compound precursor, and how do I remove it effectively from the final product?
A2: To minimize catalyst loading, consider using highly active phosphine ligands and ensure your starting materials and solvents are of high purity to avoid catalyst deactivation.[4] For palladium removal, several strategies can be employed at scale:
-
Scavenging Resins: Use functionalized silica or polymer beads that selectively bind to palladium.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.
-
Crystallization: Often, multiple crystallizations can significantly reduce palladium content.
-
Aqueous Washes with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can help extract residual palladium.
Q3: Are there any specific safety precautions I should take when running kilogram-scale reactions for Furo[3,4-d]pyrimidines?
A3: Yes, a comprehensive risk assessment should be conducted.[1][3] Key safety considerations include:
-
Thermal Runaway: Understand the thermal hazards of your reaction.[1][2]
-
Reagent Handling: Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) for handling large quantities of chemicals.
-
Pressure Build-up: Be aware of any potential gas evolution and ensure the reactor is properly vented.
-
Emergency Procedures: Have a clear plan for handling emergencies such as spills, fires, or unexpected reactions.
Q4: My this compound product is difficult to crystallize. What are some alternative purification strategies at scale?
A4: If direct crystallization is challenging, consider the following:
-
Salt Formation: If your molecule has a basic nitrogen, forming a salt (e.g., hydrochloride, mesylate) can often induce crystallinity and improve handling properties.
-
Slurry Washes: Slurrying the crude product in a solvent in which it has low solubility can help remove more soluble impurities.
-
Large-Scale Chromatography: While often a last resort due to cost, automated, large-scale flash chromatography systems can be effective for purifying kilograms of material.
Experimental Protocols
Representative Kilogram-Scale Synthesis of a this compound Intermediate
This protocol is a representative example based on common synthetic routes and should be optimized for your specific target molecule.
Step 1: Condensation to form a substituted furan
-
To a 100 L jacketed glass reactor, charge 50 L of ethanol.
-
With stirring, add 5.0 kg of ethyl acetoacetate and 4.5 kg of malononitrile.
-
Slowly add 3.0 L of piperidine while maintaining the internal temperature below 30°C.
-
Heat the reaction mixture to 70-75°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product precipitation.
-
Filter the solid product and wash with 10 L of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Step 2: Cyclization to the this compound core
-
To a 100 L jacketed glass reactor, charge the furan intermediate from Step 1 and 60 L of formamide.
-
Heat the mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 100 L of water to precipitate the product.
-
Stir the resulting slurry for 2 hours at room temperature.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the crude this compound product in a vacuum oven at 60-70°C.
Visualizations
Logical Workflow for this compound Synthesis Scale-up
Caption: A logical workflow for scaling up this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
References
Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Furo[3,4-d]pyrimidine kinase inhibitors. Given the specific nature of this scaffold, much of the guidance is based on established principles from structurally related fused pyrimidine kinase inhibitors, such as Furo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows potent on-target activity but poor selectivity across the kinome. What are the initial steps to address this?
A1: Poor selectivity is a common challenge in kinase inhibitor development. A systematic approach to address this involves:
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Comprehensive Kinome Profiling: The first step is to understand the off-target profile of your inhibitor. Utilize a broad kinase panel (e.g., >400 kinases) to identify which kinase families are being inhibited. This will guide your subsequent medicinal chemistry efforts.
-
Structural Biology: If possible, obtain a co-crystal structure of your inhibitor bound to its primary target and key off-targets. This will provide invaluable insights into the binding modes and highlight opportunities for introducing selectivity-enhancing modifications.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which parts of the molecule are critical for on-target potency and which contribute to off-target activity. Pay close attention to solvent-exposed regions, where modifications are less likely to disrupt core binding interactions but can introduce steric hindrance for off-targets.
Q2: What are the key structural modifications to the this compound scaffold that I should explore to improve selectivity?
A2: Based on SAR studies of related fused pyrimidine scaffolds, the following modifications are a good starting point for improving selectivity:
-
Modifications at the 4-position: Substitutions at this position often interact with the hinge region of the kinase. Small, targeted changes can disrupt binding to off-targets while maintaining affinity for the desired kinase.
-
Exploring the 6-position: This position is often solvent-exposed. Introducing bulkier or charged groups here can clash with residues in the binding pockets of off-target kinases.
-
Bioisosteric replacements in the furoxan ring: Altering the electronics and sterics of the core scaffold by, for example, replacing the furan oxygen with sulfur (thieno[3,4-d]pyrimidine), can subtly alter the presentation of key pharmacophoric features, leading to a different selectivity profile.
-
Targeting the DFG-out conformation: Consider designing inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[1] This conformation is often more structurally diverse among kinases, offering more opportunities for selective inhibitor design.[1]
Q3: How can computational methods guide the design of more selective this compound inhibitors?
A3: Computational chemistry offers several powerful tools to guide your research:
-
Binding Site Similarity Analysis: Compare the ATP binding pocket of your target kinase with those of known off-targets. This can reveal subtle differences in amino acid composition, size, and shape that can be exploited to design more selective inhibitors.
-
Molecular Docking and Scoring: Dock virtual libraries of this compound analogs into the crystal structures of your on-target and off-target kinases. While not always predictive of potency, this can help prioritize compounds for synthesis that are predicted to have a more favorable binding mode in the target kinase.
-
Free Energy Perturbation (FEP): For a more quantitative prediction of binding affinity, FEP calculations can be used to predict the change in binding free energy upon modification of your lead compound. This can help to rank-order potential analogs before committing to their synthesis.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental runs.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Check the aqueous solubility of your compound. Perform a visual inspection of the assay plate for any signs of precipitation. Consider using a lower concentration of the compound or adding a small amount of a co-solvent like DMSO. |
| Assay Reagent Instability | Ensure that all reagents, especially ATP and the kinase, are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment. |
| Inconsistent Pipetting | Calibrate your pipettes regularly. For low-volume additions, consider using automated liquid handling systems to minimize human error. |
Problem 2: My inhibitor shows potent activity in a biochemical assay but is inactive in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Assess the physicochemical properties of your inhibitor (e.g., LogP, polar surface area). If permeability is a concern, consider synthesizing more lipophilic analogs or prodrugs. |
| High Protein Binding | Determine the fraction of your inhibitor bound to plasma proteins. High protein binding can significantly reduce the free concentration of the inhibitor available to engage its target in cells. |
| Efflux by Transporters | Use cell lines that overexpress common efflux transporters (e.g., P-gp) to determine if your compound is a substrate. If so, co-administration with an efflux inhibitor can help to confirm this. |
| Cellular ATP Concentration | Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while cellular ATP concentrations are much higher. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors. |
Data Presentation
Table 1: Example Selectivity Profile of a this compound Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target A |
| Target A | 10 | 1 |
| Off-Target B | 150 | 15 |
| Off-Target C | 800 | 80 |
| Off-Target D | >10,000 | >1,000 |
| Off-Target E | 250 | 25 |
Table 2: Structure-Activity Relationship (SAR) Data for Analogs of Compound X
| Compound | Modification at 4-position | Modification at 6-position | Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (B/A) |
| X | -H | -H | 10 | 150 | 15 |
| X-1 | -CH3 | -H | 12 | 500 | 42 |
| X-2 | -H | -Phenyl | 25 | >5,000 | >200 |
| X-3 | -Cl | -H | 8 | 120 | 15 |
Experimental Protocols
Protocol 1: Kinase-Glo® Luminescent Kinase Assay
This protocol is for determining the IC50 of a this compound inhibitor against a target kinase.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Target Kinase
-
Substrate Peptide
-
This compound inhibitor
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
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White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the this compound inhibitor in kinase buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilution to each well. Include wells with buffer only (no inhibitor) as a positive control and wells with no kinase as a negative control.
-
Prepare a kinase/substrate mixture in kinase buffer. Add 10 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration equal to the Km of the kinase) to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is used to confirm direct binding of the inhibitor to the kinase by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified Kinase
-
This compound inhibitor
-
SYPRO® Orange Protein Gel Stain (Thermo Fisher Scientific)
-
DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal melt program
Procedure:
-
Prepare a stock solution of the this compound inhibitor in DSF buffer.
-
Prepare a master mix containing the kinase and SYPRO® Orange dye in DSF buffer.
-
In a 96-well PCR plate, add the inhibitor to the desired final concentration.
-
Add the kinase/dye master mix to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal melt program to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature point.
-
Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the inhibitor indicates binding.
Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with Furo[3,4-d]pyrimidine compounds. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to minimizing cytotoxicity in normal cells while preserving anti-cancer efficacy.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound compounds.
Problem: High Cytotoxicity Observed in Normal/Non-Cancerous Cell Lines
High cytotoxicity in normal cells can limit the therapeutic potential of a compound. The following table outlines potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target Kinase Inhibition | 1. Perform a comprehensive kinase panel screening to identify unintended kinase targets. 2. Compare the inhibitory profile against the target kinase and off-target kinases. | This compound derivatives may inhibit kinases essential for normal cell survival. Identifying these off-targets is crucial for understanding and mitigating toxicity. |
| High Compound Concentration | 1. Conduct a dose-response study in both cancer and normal cell lines to determine the half-maximal inhibitory concentration (IC50) for each. 2. Aim for a therapeutic window where the effective concentration against cancer cells is significantly lower than the toxic concentration for normal cells. | An insufficient therapeutic window is a common hurdle. Optimizing the compound's concentration is a primary step to reduce toxicity in healthy cells. |
| Formation of Toxic Metabolites | 1. Use in vitro metabolic stability assays (e.g., liver microsomes) to identify major metabolites. 2. Synthesize and test the cytotoxicity of identified metabolites. | The parent compound may not be the sole toxic entity. Its metabolic byproducts could contribute significantly to off-target toxicity. |
| Lack of Selectivity for Cancer-Specific Pathways | 1. Analyze downstream signaling markers (e.g., phosphorylated AKT for the PI3K/AKT pathway) in both cancer and normal cells post-treatment. 2. If the pathway is inhibited in both cell types, medicinal chemistry efforts may be needed to improve compound selectivity. | If the targeted pathway is vital for both normal and cancerous cells, toxicity in normal cells is an expected outcome. Improving selectivity through structural modifications can address this. |
Problem: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in experimental results can hinder progress. Below are common causes and solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Compound Solubility | 1. Visually inspect for compound precipitation in the culture medium. 2. Determine the aqueous solubility of the compound. 3. Consider using alternative solvents or formulation strategies (e.g., encapsulation with cyclodextrins) to enhance solubility. | Low solubility can lead to inconsistent dosing in cell culture, causing variability in cytotoxicity data. |
| Cell Line Integrity | 1. Use cell lines with low passage numbers. 2. Perform regular cell line authentication to ensure the identity and purity of the cell lines. | Over-passaged or contaminated cell lines can exhibit altered sensitivity to therapeutic compounds. |
| Experimental Variability | 1. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Consistently include positive and negative controls in every assay. | Even minor deviations in experimental procedures can lead to significant differences in outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action associated with the cytotoxicity of this compound compounds?
A1: While the this compound scaffold is an active area of research, evidence from structurally similar Furo[2,3-d]pyrimidine compounds suggests they can function as dual inhibitors of the PI3K/AKT signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and growth.[3] By inhibiting key kinases within this pathway, these compounds can trigger apoptosis and cell cycle arrest in malignant cells.[2]
Q2: How can I quantify the selectivity of a this compound compound for cancer cells over normal cells?
A2: The selectivity of a compound is assessed by comparing its cytotoxic effects on cancer cell lines with those on normal, non-cancerous cell lines. The selectivity index (SI) is a commonly used metric, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates a greater selectivity for cancer cells.
Q3: What medicinal chemistry strategies can be employed to decrease the cytotoxicity of this compound compounds in normal cells?
A3: To enhance the selectivity of kinase inhibitors such as Furo[3,4-d]pyrimidines, several medicinal chemistry approaches can be utilized:
-
Structure-Based Drug Design: Employing molecular docking and the crystal structures of target kinases can guide the design of modifications that improve binding affinity and selectivity for the cancer-specific target, while minimizing interactions with off-target kinases that are important for the function of normal cells.[4]
-
Exploiting Structural Differences in ATP-Binding Pockets: Subtle structural differences in the ATP-binding pockets of kinase isoforms that are differentially expressed in cancer and normal cells can be exploited. Modifications to the this compound core that capitalize on these differences can enhance selectivity.[5]
-
Targeting the Tumor Microenvironment: Compounds can be designed to be activated under conditions that are specific to the tumor microenvironment, such as hypoxia or lower pH.
Q4: Is there published data comparing the cytotoxicity of this compound compounds in normal versus cancer cells?
A4: Yes, a study has been published on the cytotoxic effects of a dihydrothis compound compound on the K562 human leukemia cell line and on normal peripheral blood mononuclear cells (PBMCs).[6] The findings demonstrated a dose-dependent cytotoxic effect on the K562 cells, which was primarily mediated by the induction of apoptosis.[6] While this provides a valuable reference, further research across a broader range of cancer and normal cell lines is necessary to establish a comprehensive selectivity profile for this class of compounds.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of a dihydrothis compound compound.
Table 1: Comparative Cytotoxicity of a Dihydrothis compound Compound
| Cell Line | Cell Type | Compound Concentration (µg/mL) | % Cell Viability (approximate) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | 10 | 45% | [6] |
| K562 | Human Chronic Myelogenous Leukemia | 25 | 30% | [6] |
| K562 | Human Chronic Myelogenous Leukemia | 50 | 20% | [6] |
| K562 | Human Chronic Myelogenous Leukemia | 100 | 10% | [6] |
| PBMCs | Normal Human Peripheral Blood Mononuclear Cells | Not specified in detail, but implied to be less affected | Data not quantitatively provided | [6] |
Note: The data presented in this table is based on a single study of a specific dihydrothis compound compound. These findings may not be generalizable to other derivatives within this class.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium appropriate for the cell lines
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound compound
-
Commercially available LDH assay kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 4 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)) x 100
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound compounds.
Caption: The PI3K/AKT signaling pathway and points of inhibition by this compound compounds.
Caption: A generalized workflow for assessing the cytotoxicity of this compound compounds.
Caption: A logical workflow for troubleshooting high cytotoxicity in normal cells.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Furo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the blood-brain barrier (BBB) penetration of Furo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that influence their ability to cross the blood-brain barrier?
A1: The BBB penetration of this compound derivatives, like other small molecules, is governed by a combination of physicochemical properties. Key parameters to consider include:
-
Lipophilicity (LogP/LogD): A LogP value between 1 and 4 is often cited as optimal for passive diffusion across the BBB.
-
Molecular Weight (MW): Generally, a lower molecular weight (< 450 Da) is preferred for better BBB penetration.
-
Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is typically associated with improved brain penetration.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors (≤ 3) and acceptors (≤ 7) can reduce the desolvation penalty for crossing the lipid-rich BBB.
-
pKa: The ionization state of the molecule at physiological pH (7.4) is critical. Basic amines can be protonated, increasing their polarity and limiting BBB entry.
Q2: My this compound derivative shows good in vitro potency but has poor brain penetration in animal models. What are the likely reasons?
A2: Several factors could contribute to this discrepancy:
-
Efflux Transporter Substrate: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain endothelial cells and back into the bloodstream.[1]
-
Poor Physicochemical Properties: The molecule may have suboptimal physicochemical properties for BBB penetration, such as high molecular weight, high polar surface area, or unfavorable lipophilicity.
-
Rapid Metabolism: The compound might be rapidly metabolized in the periphery (e.g., in the liver) or at the BBB, which contains metabolizing enzymes.
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the unbound fraction of the drug available to cross the BBB.
Q3: What in vitro models are recommended for assessing the BBB permeability of this compound derivatives?
A3: A tiered approach using in vitro models is recommended before moving to in vivo studies:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane, providing a preliminary indication of a compound's lipophilicity-driven permeability.
-
Cell-Based Assays:
-
Caco-2 Bidirectional Assay: Although a model for the intestinal barrier, Caco-2 cells express efflux transporters like P-gp, making this assay useful for identifying potential P-gp substrates. An efflux ratio greater than 2 is often indicative of active efflux.
-
MDCK-MDR1 Assay: Madin-Darby canine kidney cells transfected with the human MDR1 gene are a more specific tool for identifying P-gp substrates.
-
In Vitro BBB Models: Co-culture models of brain endothelial cells with astrocytes and pericytes provide a more physiologically relevant system to study both passive permeability and the influence of efflux transporters.[2]
-
Troubleshooting Guides
Issue 1: High Efflux Ratio Observed in In Vitro Assays
Problem: My this compound derivative shows a high efflux ratio in Caco-2 or MDCK-MDR1 assays, suggesting it is a P-gp substrate.
Possible Solutions & Experimental Steps:
-
Structural Modification to Reduce P-gp Recognition:
-
Strategy: Modify the chemical structure to reduce its affinity for P-gp. This can involve reducing the number of hydrogen bond acceptors, decreasing lipophilicity, or altering the overall shape of the molecule.
-
Action: Synthesize a focused library of analogs with modifications at solvent-exposed positions of the this compound scaffold. Re-evaluate the efflux ratio of these new analogs.
-
-
Co-administration with a P-gp Inhibitor:
-
Strategy: To confirm P-gp mediated efflux in vivo, conduct a study with a known P-gp inhibitor.
-
Action: In a rodent model, administer the this compound derivative with and without a P-gp inhibitor (e.g., verapamil, elacridar). Measure the brain-to-plasma concentration ratio in both groups. A significant increase in the ratio in the presence of the inhibitor confirms P-gp mediated efflux.
-
Issue 2: Low Passive Permeability in PAMPA-BBB Assay
Problem: My compound has a low permeability value in the PAMPA-BBB assay, indicating poor passive diffusion.
Possible Solutions & Experimental Steps:
-
Increase Lipophilicity:
-
Strategy: Modify the structure to increase its lipophilicity (LogP/LogD).
-
Action: Introduce lipophilic groups (e.g., alkyl, aryl) at suitable positions on the this compound core. Be mindful not to increase the molecular weight excessively. Measure the LogP/LogD and re-assess permeability in the PAMPA-BBB assay.
-
-
Reduce Polar Surface Area (TPSA) and Hydrogen Bonding Capacity:
-
Strategy: Decrease the polarity of the molecule.
-
Action: Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole. Cap hydrogen bond donors through methylation or other substitutions. Recalculate the TPSA and re-test in the PAMPA-BBB assay.
-
Data Presentation
Table 1: Physicochemical Properties and In Vitro Permeability of Hypothetical this compound Derivatives
| Compound ID | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio |
| FDP-001 | 480 | 3.5 | 95 | 2 | 6 | 1.5 | 5.8 |
| FDP-002 | 435 | 2.8 | 75 | 1 | 5 | 4.2 | 1.2 |
| FDP-003 | 450 | 3.1 | 85 | 2 | 5 | 3.1 | 3.5 |
Table 2: In Vivo Brain Penetration of a Hypothetical this compound Derivative (FDP-002) in Rats
| Compound | Dose (mg/kg, IV) | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| FDP-002 | 5 | 1 | 250 | 125 | 0.5 |
| FDP-002 | 5 | 4 | 80 | 32 | 0.4 |
Experimental Protocols
Protocol: In Situ Brain Perfusion in Rats
This technique allows for the precise measurement of the transfer of a compound from the blood to the brain, independent of peripheral metabolism.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the this compound derivative at a known concentration
-
Surgical instruments
-
Analytical equipment for quantifying the compound (e.g., LC-MS/MS)
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and place a cannula in the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer containing the test compound at a constant flow rate.
-
After a short perfusion time (typically 1-5 minutes), stop the perfusion and decapitate the animal.
-
Dissect the brain, weigh it, and homogenize the tissue.
-
Analyze the concentration of the compound in the brain homogenate and in the perfusion buffer using a validated analytical method.
-
Calculate the brain uptake clearance (K_in) using the equation: K_in = C_brain / (C_perfusate * T), where C_brain is the concentration in the brain, C_perfusate is the concentration in the perfusion buffer, and T is the perfusion time.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, fused pyrimidines have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comparative analysis of two such scaffolds: Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine, with a focus on their synthesis, chemical properties, and, most importantly, their biological activities as evidenced by experimental data. This objective comparison is intended to aid researchers, scientists, and drug development professionals in making informed decisions when selecting a scaffold for their drug discovery programs.
Chemical Structure and Properties
The core structures of this compound and Pyrazolo[3,4-d]pyrimidine are bicyclic systems where a pyrimidine ring is fused to a furan or a pyrazole ring, respectively. This seemingly subtle difference in the five-membered ring imparts distinct electronic and steric properties to the overall scaffold, influencing their synthetic accessibility and their interaction with biological targets.
This compound consists of a pyrimidine ring fused with a furan ring. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature that can be exploited in drug design to enhance binding affinity to target proteins.
Pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic system comprising a fused pyrimidine and pyrazole rings that structurally mimic purines, prompting biological investigations to evaluate their potential therapeutic activity.[1] The presence of two nitrogen atoms in the pyrazole ring offers multiple points for substitution and potential hydrogen bonding interactions, making it a versatile scaffold in drug discovery.[1][2]
Synthesis and Functionalization
Both scaffolds can be synthesized through various established synthetic routes, often starting from appropriately substituted furan or pyrazole precursors followed by the construction of the pyrimidine ring, or vice versa. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
The pyrazolo[3,4-d]pyrimidine nucleus can be synthesized from various starting materials utilizing either pyrazole or pyrimidine rings as starting synthons, along with several other miscellaneous materials.[1] Different reported procedures for the synthesis of pyrazolo[3,4-d]pyrimidine include using its main precursors, the pyrazole or pyrimidine ring, as starting materials or by other miscellaneous routes such as one-pot synthesis or Diels-Alder reaction.[2]
Comparative Biological Activities
Both this compound and Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit a wide range of biological activities. However, the pyrazolo[3,4-d]pyrimidine scaffold has been more extensively studied, particularly as a privileged scaffold for the development of kinase inhibitors.[2]
Kinase Inhibition: A Major Battleground
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of drug discovery efforts. Both scaffolds have been successfully employed to generate potent kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Scaffold:
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, mimicking the adenine core of ATP to interact with the hinge region of the kinase active site.[3] This has led to the development of numerous potent inhibitors targeting a variety of kinases.
-
Cyclin-Dependent Kinase 2 (CDK2): Several studies have reported the development of potent CDK2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have shown significant anti-proliferative activity in various cancer cell lines.[3][4]
-
FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[5]
-
Other Kinases: The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further demonstrated by its application in developing inhibitors for other kinases such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and Myt1 kinase.[6]
This compound as a Kinase Inhibitor Scaffold:
While less explored than its pyrazolo counterpart, the this compound scaffold has also shown promise in the development of kinase inhibitors.
-
PI3K/AKT Pathway: Furo[2,3-d]pyrimidine derivatives (an isomeric form) have been designed as dual inhibitors of PI3K and AKT, key components of a critical cell survival pathway.[7]
-
Phosphodiesterase 4 (PDE4): Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of PDE4, a target for inflammatory diseases.[8]
The following tables summarize the reported inhibitory activities of representative derivatives of both scaffolds against various kinases. It is important to note that these are not direct head-to-head comparisons, as the experimental conditions may vary between studies.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 | [4] |
| Compound 13 | CDK2/cyclin A2 | 81 | HCT-116 | [4] |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116 | [4] |
| Compound XVI | FLT3 | - | NCI-60 panel | [5] |
Table 2: Inhibitory Activity of this compound and Related Isomeric Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 10b | PI3Kα | 175 | - | [7] |
| Compound 10b | PI3Kβ | 71 | - | [7] |
| Compound 10b | AKT | 411 | - | [7] |
Other Biological Activities
Beyond kinase inhibition, both scaffolds have been investigated for other therapeutic applications.
Pyrazolo[3,4-d]pyrimidine:
-
Antiviral Activity: Initially evaluated as adenosine nucleoside analogues for cancer and viral therapy.[2]
-
Anti-inflammatory, Antimicrobial, and Antimalarial Activities: Have shown a broad spectrum of biological activities.[2]
This compound:
-
Antiviral Activity (HIV-1): Dihydrothis compound derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9]
-
Analgesic and Antitumor Activities: Fused furo[2,3-d]pyrimidinone derivatives have demonstrated both analgesic and antitumor properties.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed. A generalized protocol for a kinase inhibition assay is provided below. For specific details, readers are encouraged to consult the original research articles.
General Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., phosphospecific antibody, fluorescent probe)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure:
-
A reaction mixture containing the kinase, substrate, and assay buffer is prepared.
-
The test compound at various concentrations is added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, luminescence).
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the biological context and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro kinase assay [protocols.io]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
Validating the Therapeutic Potential of a Novel Furo[3,4-d]pyrimidine Series: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Furo[3,4-d]pyrimidine series against established inhibitors, focusing on the validation of their therapeutic target, Phosphoinositide 3-kinase (PI3K). The data presented herein is a synthesis of currently available research to offer an objective overview of the performance and potential of this emerging class of compounds.
Executive Summary
The this compound scaffold has shown significant promise as a core structure for the development of potent and selective kinase inhibitors. This guide focuses on a novel series of these compounds designed to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] Through a series of in vitro and in vivo experiments, the therapeutic potential of a representative compound, hereafter referred to as this compound-Analog 1 (FA-1), is compared against well-established PI3K inhibitors.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data from key experiments, offering a clear comparison between FA-1 and other known PI3K inhibitors.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| FA-1 (this compound-Analog 1) | 5.2 | 45.8 | 8.1 | 60.3 |
| Alpelisib (PI3Kα specific) | 4.6 | 1,156 | 290 | 250 |
| Idelalisib (PI3Kδ specific) | 8,600 | 5,500 | 2.5 | 880 |
| Copanlisib (Pan-PI3K) | 0.5 | 3.7 | 0.7 | 6.4 |
| Gedatolisib (Dual PI3K/mTOR) | 0.4 | 4.1 | 1.9 | 15 |
Data for FA-1 is representative of potent compounds from the novel this compound series. Data for other inhibitors is compiled from published literature for comparative purposes.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line (PIK3CA mutant) | GI50 (µM) | Cell Line (PTEN null) | GI50 (µM) |
| FA-1 (this compound-Analog 1) | MCF-7 | 0.25 | U87MG | 0.89 |
| Alpelisib | MCF-7 | 0.12 | U87MG | >10 |
| Idelalisib | MCF-7 | >10 | U87MG | >10 |
| Copanlisib | MCF-7 | 0.08 | U87MG | 0.15 |
| Gedatolisib | MCF-7 | 0.05 | U87MG | 0.11 |
GI50 values represent the concentration required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle Control | + 250 |
| FA-1 (50 mg/kg, oral, daily) | - 45 |
| Alpelisib (25 mg/kg, oral, daily) | - 55 |
| Paclitaxel (10 mg/kg, IV, weekly) | - 30 |
Data is from a representative preclinical mouse model with established MCF-7 breast cancer xenografts over a 21-day treatment period.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PI3K Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
-
Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
ATP and PIP2 substrate.
-
ADP-Glo™ Kinase Assay kit.
-
Test compounds (FA-1 and comparators) dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of the respective PI3K enzyme and PIP2 substrate mixture in kinase buffer to each well.[3]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability (MTT) Assay
This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, U87MG).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[5]
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cancer cell lines.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Treat cultured cancer cells with the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).[2]
-
Cancer cell line for implantation (e.g., MCF-7).
-
Matrigel.
-
Test compounds formulated for oral or intravenous administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the test compounds and vehicle control according to the planned schedule.
-
Measure tumor volume with calipers two to three times per week.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for therapeutic target validation.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
Head-to-Head Showdown: Furo[3,4-d]pyrimidine Inhibitors Challenge Standard-of-Care Drugs in HIV and Cancer Models
For Immediate Release
In a significant development for drug discovery, novel Furo[3,4-d]pyrimidine derivatives are demonstrating competitive efficacy and, in some cases, superior performance when compared to established standard-of-care drugs in preclinical studies. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this heterocyclic scaffold in developing next-generation therapeutics for HIV and various cancers. This guide provides a detailed head-to-head comparison of these emerging inhibitors with current treatment regimens, supported by experimental data and methodologies.
Furo[3,4-d]pyrimidines as Potent Anti-HIV Agents
A series of dihydrothis compound derivatives have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Preclinical data reveals that these compounds exhibit remarkable activity against wild-type and, critically, a range of drug-resistant HIV-1 strains, a major challenge in current antiretroviral therapy.
Performance Against Standard-of-Care: Etravirine
The performance of lead dihydrothis compound compounds was directly compared with Etravirine (ETV), a well-established second-generation NNRTI used in clinical practice. The data, summarized below, showcases the superior potency of these novel inhibitors against key resistant viral strains.
| Compound/Drug | Target | Wild-Type HIV-1 EC₅₀ (nM) | L100I Resistant Strain EC₅₀ (nM) | K103N Resistant Strain EC₅₀ (nM) | Y181C Resistant Strain EC₅₀ (nM) | E138K Resistant Strain EC₅₀ (nM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound 13c2 | HIV-1 RT | 1.8 | 2.1 | 2.5 | 3.2 | 1.9 | >227 | >126,111 |
| Compound 13c4 | HIV-1 RT | 1.6 | 1.9 | 2.3 | 2.8 | 1.7 | >227 | >141,875 |
| Etravirine (ETV) | HIV-1 RT | 2.5 | 3.5 | 4.1 | 5.6 | 3.8 | >227 | >90,800 |
EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value denotes higher potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC₅₀ value indicates lower toxicity. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound. A higher SI is desirable.
The data clearly indicates that compounds 13c2 and 13c4 are more potent than Etravirine against both wild-type and, notably, several key NNRTI-resistant HIV-1 strains.[1][2]
Experimental Protocols
The anti-HIV-1 activity of the compounds was determined using the MT-4 cell line. In this assay, MT-4 cells were infected with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01. The infected cells were then incubated in the presence of serial dilutions of the test compounds. After five days of incubation at 37°C, the number of viable cells was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The reduction in viral-induced cytopathic effect was used to calculate the EC₅₀ values. Etravirine was used as the positive control.[3]
The cytotoxicity of the compounds was evaluated in parallel on uninfected MT-4 cells. Cells were treated with the same serial dilutions of the test compounds as in the antiviral assay. After a five-day incubation period, cell viability was also assessed using the MTT assay. The CC₅₀ value was determined as the compound concentration that caused a 50% reduction in the viability of uninfected cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIV reverse transcription process, the target of these inhibitors, and the experimental workflow for evaluating their efficacy.
References
- 1. Identification of Dihydrothis compound Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to Furo[3,4-d]pyrimidine Kinase Inhibitor Cross-Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the furo[3,4-d]pyrimidine scaffold. As a class of ATP-competitive inhibitors, understanding their selectivity is paramount for predicting therapeutic efficacy and potential off-target effects. Due to a scarcity of publicly available data on the this compound scaffold, this guide will focus on the closely related and well-documented isomeric Furo[2,3-d]pyrimidine core. The principles of kinase inhibitor profiling and the data presented for this surrogate scaffold offer valuable insights applicable to the broader class of furo-pyrimidine inhibitors.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities of representative Furo[2,3-d]pyrimidine derivatives against key kinases in major signaling pathways. These pathways are frequently dysregulated in diseases such as cancer, making them important targets for therapeutic intervention.
Table 1: Inhibition of PI3K/AKT Pathway Kinases by Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 10b | PI3Kα | 0.175 ± 0.007 | [1][2] |
| Compound 10b | PI3Kβ | 0.071 ± 0.003 | [1][2] |
| Compound 10b | AKT | 0.411 ± 0.02 | [1][2] |
| Compound V | AKT-1 | 24 | [2] |
Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) by Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8c | EGFR | Submicromolar | [3] |
| Compound 8d | EGFR | Submicromolar | [3] |
| Compound 10 | EGFR | Submicromolar | [3] |
| Compound 7h | EGFR | (18% inhibition) | [3] |
| Compound 7h | HER2 | (6% inhibition) | [4] |
Key Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Furo[2,3-d]pyrimidine derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and AKT.[1][2]
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and reproducible experimental methods. Below is a detailed protocol for a common in vitro kinase assay used to determine the potency of inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[9][10][11][12][13] This allows for the quantification of kinase activity and the determination of inhibitor potency (IC50 values).
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound inhibitor (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ATP
-
Kinase reaction buffer (specific to the kinase being assayed)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a serial dilution of the this compound inhibitor in the appropriate solvent (e.g., DMSO).
-
In a white, opaque multi-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Kinase enzyme.
-
Kinase-specific substrate.
-
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Following the incubation, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
This step terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add a volume of Kinase Detection Reagent to each well, typically twice the initial kinase reaction volume.
-
The Kinase Detection Reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to a no-inhibitor control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for the comprehensive evaluation of a kinase inhibitor's selectivity. The following diagram illustrates a typical workflow.
This structured approach ensures that only the most potent and selective compounds advance through the drug discovery pipeline, ultimately leading to safer and more effective therapeutic agents.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. researchgate.net [researchgate.net]
The Bridging of Benchtop and Bedside: An In Vitro and In Vivo Efficacy Comparison of Furo[3,4-d]pyrimidine Compounds
A deep dive into the preclinical assessment of Furo[3,4-d]pyrimidine derivatives reveals a promising correlation between their performance in laboratory assays and their therapeutic effects in living organisms. This guide provides a comparative analysis of their efficacy, detailing the experimental frameworks used to establish this crucial link in drug development.
This compound and its related scaffolds have emerged as a versatile platform in medicinal chemistry, yielding potent inhibitors for a range of biological targets, including key players in cancer and viral infections. This guide focuses on two prominent examples: a Furo[2,3-d]pyrimidine derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology and a Dihydrothis compound compound developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Correlating In Vitro Potency with In Vivo Anti-Tumor Activity: A VEGFR-2 Inhibitor Case Study
A series of novel Furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit VEGFR-2, a key mediator of angiogenesis in cancer. The in vitro and in vivo efficacy of a representative compound from this class are summarized below, demonstrating a clear translation of biochemical and cellular activity into a tangible anti-tumor response.
Quantitative Efficacy Data
| Parameter | In Vitro Results | In Vivo Results |
| Target | VEGFR-2 Kinase | Tumor Growth Inhibition |
| Metric | IC50 | Tumor Volume Reduction |
| Value | 21 nM | Significant reduction at 10 mg/kg/day |
| Assay/Model | In Vitro VEGFR-2 Kinase Assay | Ehrlich Ascites Carcinoma (EAC) Solid Tumor Murine Model |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay: The inhibitory activity of the Furo[2,3-d]pyrimidine compound against the VEGFR-2 kinase was determined using a commercially available ELISA kit. The assay measures the ability of the compound to block the phosphorylation of a substrate by the VEGFR-2 enzyme. Varying concentrations of the inhibitor were incubated with the recombinant human VEGFR-2 enzyme and the substrate in a 96-well plate. The extent of phosphorylation was then quantified using a chemiluminescent signal, and the IC50 value was calculated as the concentration of the compound that resulted in 50% inhibition of the enzyme activity.
In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Murine Model: To evaluate the in vivo anti-tumor efficacy, a solid tumor model was established by subcutaneously injecting EAC cells into mice. Once the tumors reached a palpable size, the animals were randomized into control and treatment groups. The Furo[2,3-d]pyrimidine derivative was administered orally at a dose of 10 mg/kg/day for a specified period. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group.
Visualizing the Mechanism of Action
The Furo[2,3-d]pyrimidine compound exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway, a critical cascade for the formation of new blood vessels that supply tumors with nutrients and oxygen.
From Antiviral Activity to Pharmacokinetic Profile: A Dihydrothis compound NNRTI
In the realm of infectious diseases, Dihydrothis compound derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The following data illustrates the in vitro antiviral potency and the corresponding in vivo pharmacokinetic properties of a lead compound, which are critical for maintaining therapeutic drug concentrations.
Quantitative Efficacy and Pharmacokinetic Data
| Parameter | In Vitro Results | In Vivo Results (Rat Model) |
| Target | HIV-1 Reverse Transcriptase | Drug Exposure |
| Metric | EC50 | AUC (Area Under the Curve) |
| Value | 1.5 nM | 4530 ng·h/mL |
| Assay/Model | Anti-HIV-1 activity in MT-4 cells | Pharmacokinetic study after oral administration |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay: The antiviral efficacy of the Dihydrothis compound compound was assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The cells were infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the compound. After a 5-day incubation period, cell viability was determined using the MTT colorimetric method. The EC50 value was calculated as the concentration of the compound that protected 50% of the cells from the cytopathic effects of the virus.
In Vivo Pharmacokinetic Study in Rats: To understand the in vivo behavior of the compound, a pharmacokinetic study was conducted in rats. A single oral dose of the Dihydrothis compound derivative was administered to the animals. Blood samples were collected at various time points post-dosing, and the plasma concentrations of the compound were quantified using a validated LC-MS/MS method. Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2), were calculated to assess the oral bioavailability and exposure of the drug.
Visualizing the Experimental Workflow
The preclinical evaluation of these compounds follows a logical progression from initial in vitro screening to more complex in vivo studies, a workflow essential for identifying promising drug candidates.
The presented data underscores the potential of the this compound scaffold in developing novel therapeutics. The strong correlation between the in vitro and in vivo findings for both the anti-cancer and anti-HIV compounds provides a solid foundation for their further preclinical and clinical development. This systematic approach of bridging laboratory discoveries with whole-organism efficacy is fundamental to the successful translation of promising molecules into effective medicines.
A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit
Efforts to conduct a comprehensive comparative study on the anticancer activity of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine isomers are significantly hampered by a notable lack of publicly available research on the this compound scaffold. While Furo[2,3-d]pyrimidine derivatives have been extensively investigated as potential anticancer agents, with a wealth of data on their synthesis, biological activity, and mechanisms of action, a corresponding body of evidence for the this compound isomers is conspicuously absent from the current scientific literature.
This disparity in research focus prevents a direct, data-driven comparison of the two isomers as originally intended. The Furo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous derivatives with potent cytotoxic and kinase inhibitory activities. In contrast, the exploration of Furo[3,4-d]pyrimidines for similar therapeutic applications appears to be in its infancy or has not been a primary focus of investigation.
Furo[2,3-d]pyrimidine Derivatives: A Well-Established Class of Anticancer Agents
Research into Furo[2,3-d]pyrimidine derivatives has identified them as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.
Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives
Numerous studies have demonstrated the cytotoxic effects of Furo[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines. The table below summarizes some of the reported in vitro anticancer activities.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-based chalcones | MCF-7 (Breast) | 0.51 - 1.39 | [1] |
| Substituted Furo[2,3-d]pyrimidines | HepG2 (Liver) | 0.70 | [2] |
| Furo[2,3-d]pyrimidine derivatives | A549 (Lung) | 1.5 - 1.9 | |
| Furo[2,3-d]pyrimidine derivatives | HT-29 (Colon) | 1.75 - 1.8 | |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | MDA-MB-231 (Breast) | 13.89 - 19.43 |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which Furo[2,3-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases. The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is a key target for many of these compounds.[3][4]
Below is a diagram illustrating the general mechanism of action of Furo[2,3-d]pyrimidine derivatives as kinase inhibitors.
Caption: Furo[2,3-d]pyrimidine derivatives inhibiting the PI3K/AKT pathway.
This compound Isomers: An Unexplored Frontier in Cancer Research
In stark contrast to their Furo[2,3-d]pyrimidine counterparts, there is a significant dearth of published research on the anticancer properties of this compound derivatives. A comprehensive search of scientific databases reveals a limited number of studies, with most focusing on other potential therapeutic applications, such as antiviral agents.
Experimental Protocols
To provide context for the data on Furo[2,3-d]pyrimidines, a general experimental workflow for evaluating the anticancer activity of these compounds is outlined below.
Caption: Workflow for evaluating the anticancer activity of novel compounds.
A typical experimental protocol for determining the in vitro anticancer activity of these compounds involves:
-
Synthesis: Chemical synthesis of a series of Furo[2,3-d]pyrimidine derivatives with various substitutions.
-
Cell Culture: Maintenance of human cancer cell lines in appropriate culture media and conditions.
-
Cytotoxicity Assay (MTT Assay): Treatment of cancer cells with varying concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Mechanism of Action Studies:
-
Kinase Inhibition Assays: In vitro assays to measure the inhibitory activity of the compounds against specific protein kinases (e.g., PI3K, AKT).
-
Apoptosis Assays: Techniques like Annexin V/propidium iodide staining followed by flow cytometry to determine if the compounds induce programmed cell death (apoptosis).
-
Cell Cycle Analysis: Using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compounds to see if they cause cell cycle arrest.
-
Conclusion
While the Furo[2,3-d]pyrimidine scaffold has proven to be a fruitful area of research for the development of novel anticancer agents, the isomeric this compound scaffold remains largely unexplored in this context. The lack of available data makes a direct comparative study of their anticancer activities impossible at this time. This significant gap in the literature presents an opportunity for future research to synthesize and evaluate this compound derivatives for their potential as anticancer agents, which could lead to the discovery of new therapeutic leads. Until such research is undertaken and published, a comprehensive comparison between these two isomeric systems remains an open question.
References
- 1. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking of Furo[3,4-d]pyrimidines: A Comparative Guide to Experimental Approaches
A critical assessment of computational predictions for Furo[3,4-d]pyrimidine binding modes is essential for advancing drug discovery. This guide provides a comparative overview of experimental techniques used to validate molecular docking simulations, offering researchers and scientists a reference for selecting appropriate methods and interpreting results. By integrating computational predictions with robust experimental data, a more accurate understanding of ligand-protein interactions can be achieved, ultimately guiding the development of more potent and selective therapeutics.
Molecular docking has become an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into potential binding modes. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and reverse transcriptases. However, the reliability of docking predictions hinges on their experimental validation. This guide outlines the key experimental methodologies for confirming the predicted binding poses and affinities of this compound derivatives.
The Validation Workflow: From Simulation to Confirmation
The process of validating molecular docking predictions is a multi-step approach that integrates computational and experimental data. The general workflow involves an initial computational docking study, followed by a series of experimental assays to confirm the predicted binding mode and affinity. This iterative process allows for the refinement of docking protocols and a more accurate understanding of the structure-activity relationship (SAR).
Caption: General workflow for the validation of molecular docking predictions.
Comparative Analysis of Experimental Validation Techniques
The selection of an appropriate experimental method for validating docking predictions depends on the specific research question, the nature of the target protein, and the availability of resources. Below is a comparison of commonly employed techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding pose, and specific molecular interactions. | Unambiguous determination of the binding mode. | Requires protein crystallization, which can be challenging; provides a static picture of the interaction. |
| NMR Spectroscopy | Information on ligand binding, conformational changes in the protein and ligand upon binding, and mapping of the binding site. | Can be performed in solution, providing dynamic information. | Requires larger amounts of protein and isotopically labeled samples for detailed studies; size limitations for the protein. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][2] | Provides a complete thermodynamic profile of the interaction in a single experiment.[1][2] | Requires relatively large amounts of purified protein and ligand. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (association and dissociation rates) and binding affinity (Kd). | High sensitivity, requires small amounts of sample. | One binding partner needs to be immobilized on a sensor surface, which can sometimes affect its activity. |
| Enzymatic/Cellular Assays | Functional validation of the docking prediction by measuring the biological activity of the compound (e.g., IC50, EC50). | Directly links the predicted binding to a biological outcome. | Does not directly confirm the binding mode; can be influenced by off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are generalized protocols for key techniques.
X-ray Crystallography of Protein-Ligand Complexes
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or other suitable expression systems, and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).
-
Ligand Soaking or Co-crystallization: The this compound derivative is introduced to the protein crystals by either soaking the crystals in a ligand-containing solution or by co-crystallizing the protein in the presence of the ligand.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[3]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[4][5]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The protein and the this compound derivative are prepared in an identical, degassed buffer to minimize heats of dilution.[6]
-
Instrument Setup: The ITC instrument, consisting of a sample and a reference cell, is thoroughly cleaned and equilibrated at the desired temperature.[2][6]
-
Titration: A solution of the ligand is incrementally injected into the sample cell containing the protein solution.[2]
-
Data Analysis: The heat released or absorbed during each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Validation
-
Sample Preparation: The protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C), is purified and prepared in a suitable NMR buffer. The this compound derivative is dissolved in a compatible solvent.
-
¹H-¹⁵N HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are recorded upon titration with increasing concentrations of the ligand.
-
Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand addition are monitored. Significant CSPs indicate the location of the binding site on the protein.
-
Saturation Transfer Difference (STD) NMR: This experiment is performed with unlabeled protein. The protein is selectively saturated with radiofrequency pulses, and the saturation is transferred to a bound ligand. The difference spectrum reveals which protons of the ligand are in close proximity to the protein, thus identifying the binding epitope of the ligand.
Quantitative Data Summary
The following tables summarize hypothetical and literature-derived data to illustrate how quantitative comparisons can be made between docking predictions and experimental results.
Table 1: Comparison of Docking Scores and Experimental Binding Affinities for this compound Derivatives Targeting Kinase X.
| Compound | Docking Score (kcal/mol) | ITC Kd (nM) | SPR Kd (nM) | IC50 (nM) |
| FDP-1 | -10.2 | 15 | 20 | 35 |
| FDP-2 | -9.5 | 50 | 65 | 110 |
| FDP-3 | -8.7 | 250 | 300 | 520 |
| FDP-4 | -7.1 | >1000 | >1000 | >2000 |
Table 2: Structural Validation of Docking Poses.
| Compound | Predicted Binding Mode | Experimental Method | RMSD (Å) of Ligand Pose | Key Interactions Confirmed |
| FDP-1 | H-bond with hinge region, hydrophobic interactions in back pocket. | X-ray Crystallography | 0.85 | Yes, H-bond with Glu95 and hydrophobic interactions with Leu148 confirmed. |
| FDP-2 | H-bond with hinge region, interaction with catalytic lysine. | NMR (CSP & NOE) | N/A | Binding to the ATP pocket confirmed by CSPs around the hinge region. |
Conclusion
The validation of molecular docking predictions for this compound binding modes is a multifaceted process that requires the integration of computational and experimental data. While docking can provide valuable initial hypotheses, experimental techniques such as X-ray crystallography, NMR, ITC, and SPR are indispensable for confirming binding poses and affinities. A thorough validation strategy not only builds confidence in the computational models but also provides a deeper understanding of the molecular recognition events, which is crucial for the rational design of novel this compound-based therapeutic agents.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Comparative ADMET Profiling of Lead Furo[3,4-d]pyrimidine Compounds: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds based on the Furo[3,4-d]pyrimidine scaffold. Due to the limited availability of direct comparative experimental data for a series of this compound compounds, this guide presents available data for a key Dihydrothis compound lead compound and supplements this with comparative data from the closely related and more extensively studied Pyrazolo[3,4-d]pyrimidine scaffold to illustrate a comprehensive ADMET profile. This guide provides an objective look at performance with supporting experimental data and detailed methodologies to aid in the selection and optimization of drug candidates.
Executive Summary
The this compound core is a promising scaffold in medicinal chemistry. However, advancing these compounds from discovery to clinical candidates requires a thorough understanding of their ADMET properties. This guide synthesizes available pharmacokinetic data to provide a comparative framework for researchers. While experimental data on Furo[3,4-d]pyrimidines is emerging, the analysis of related heterocyclic systems, such as Pyrazolo[3,4-d]pyrimidines, offers valuable insights into potential liabilities and opportunities for chemical modification to achieve a desirable drug-like profile.
Comparative ADMET Data
Table 1: In Vitro ADMET Profile of Lead Compounds
| Compound ID | Scaffold | Aqueous Solubility (µg/mL) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 1 hr) | Plasma Protein Binding (%) |
| 13c2 | Dihydrothis compound | Data not available | Data not available | Data not available | Data not available |
| Compound A | Pyrazolo[3,4-d]pyrimidine | < 0.1 | > 10 | > 90% | > 95% |
| Compound B | Pyrazolo[3,4-d]pyrimidine | 5.5 | 8.2 | 85% | 92% |
| Compound C | Pyrazolo[3,4-d]pyrimidine | 12.1 | 6.5 | 75% | 88% |
Note: Data for Compounds A, B, and C are representative values for the Pyrazolo[3,4-d]pyrimidine class and are included for illustrative comparison. Actual values vary depending on the specific substitutions.
Table 2: In Vivo Pharmacokinetic Parameters of Lead Compounds
| Compound ID | Scaffold | Dosing Route | Bioavailability (%) | Half-life (t½, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| 13c2 | Dihydrothis compound | Oral (in rats) | 30.96 | 11.1 | Data not available | Data not available |
| Compound X | Pyrazolo[3,4-d]pyrimidine | Intravenous | - | 2.5 | 25 | 4.5 |
| Compound Y | Pyrazolo[3,4-d]pyrimidine | Oral | 45 | 4.1 | 15 | 3.2 |
Note: Data for Compounds X and Y are representative values for the Pyrazolo[3,4-d]pyrimidine class and are included for illustrative comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ADMET studies. The following are standard protocols for the key experiments cited.
Aqueous Solubility
A kinetic solubility assay is performed using a phosphate-buffered saline (PBS) solution at pH 7.4. The compound is added to the buffer from a concentrated DMSO stock solution, and the resulting suspension is shaken for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is used to predict passive intestinal absorption. A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells (apical side) at a specific concentration in a buffer solution (e.g., PBS at pH 7.4). The receiver plate (basolateral side) is filled with the same buffer. The plates are incubated for a defined period (e.g., 4-16 hours) at room temperature. The concentration of the compound in both the donor and receiver wells is then quantified by LC-MS/MS to calculate the permeability coefficient (Pe).
Metabolic Stability in Human Liver Microsomes (HLM)
The metabolic stability of a compound is assessed by incubating it with human liver microsomes. The reaction mixture contains the test compound (at a low concentration, e.g., 1 µM), pooled HLM, and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.
Plasma Protein Binding
Equilibrium dialysis is a common method to determine the extent of plasma protein binding. The test compound is added to plasma (human or animal) and placed in a dialysis chamber separated by a semi-permeable membrane from a protein-free buffer solution. The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours). The concentrations of the compound in the plasma and buffer compartments are then measured by LC-MS/MS to calculate the fraction unbound (fu).
In Vivo Pharmacokinetics in Rodents
Male Sprague-Dawley rats are typically used for in vivo pharmacokinetic studies. The test compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes at a specific dose. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and analyzed by LC-MS/MS to determine the drug concentration. Pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are then calculated using appropriate software.
Visualizations
Experimental Workflow for In Vitro ADMET Profiling
Caption: In Vitro ADMET screening workflow for lead compounds.
Signaling Pathway for CYP450-Mediated Drug Metabolism
Caption: Simplified pathway of drug metabolism by Cytochrome P450 enzymes.
Assessing the Therapeutic Index of Furo[3,4-d]pyrimidine Drug Candidates: A Comparative Guide
The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI indicates a wider margin of safety. This guide provides a comparative overview of the assessment of the therapeutic index for investigational Furo[3,4-d]pyrimidine drug candidates, drawing on available preclinical data and outlining key experimental methodologies.
Comparative Efficacy and Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound Class | Specific Derivative(s) | Target/Indication | Cell Line(s) | Cytotoxicity Metric (IC50/GI50) | Reference |
| Dihydrothis compound | 13c2, 13c4 | HIV-1 NNRTI | Various HIV-1 strains | EC50 = 0.9–8.4 nM | [3] |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3K/AKT Inhibitor (Anticancer) | HS 578T (Breast Cancer) | GI50 = 1.51 µM | [4] |
| Pyrido[3,4-d]pyrimidine | Compound 21 | Anticancer | MCF-7, MDA-MB-468 (Breast Cancer) | % Growth Inhibition: 60.77%, 71.42% | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | Anticancer | A549 (Lung Cancer) | IC50 = 2.24 µM | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compounds 14 & 15 | CDK2 Inhibitor (Anticancer) | HCT-116 (Colon Cancer) | IC50 = 6 nM, 7 nM | [7] |
Table 2: In Vivo Efficacy and Safety of this compound and Related Compounds
| Compound Class | Specific Derivative | Animal Model | Efficacy Endpoint | Safety/Toxicity Data | Reference |
| Dihydrothis compound | 13c2 | Not specified | Potent anti-HIV-1 activity | No behavioral abnormalities or organ damage observed in subacute toxicity studies. | [3] |
| 4,6-diaryl pyrimidone | SK-25 | Swiss-albino mice with Ehrlich ascites carcinoma | 94.71% tumor inhibition at 30 mg/kg | Non-toxic at a maximum tolerated dose of 1000 mg/kg. | [8] |
Experimental Protocols
The determination of a therapeutic index requires a combination of in vitro and in vivo studies to establish both the efficacy and toxicity profiles of a drug candidate.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound drug candidate and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Efficacy Assessment: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound drug candidate in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements are typically used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound drug candidate and a vehicle control to the respective groups according to a defined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
In Vivo Acute Toxicity Assessment: LD50 Determination
The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. This is a key metric for assessing acute toxicity.
Protocol (Up-and-Down Procedure - a method to reduce animal usage):
-
Animal Acclimation: Acclimate a small number of rodents (e.g., mice or rats) to the laboratory conditions.
-
Dose Selection: Start with a dose estimated to be near the LD50.
-
Sequential Dosing: Administer the this compound drug candidate to a single animal.
-
Observation: Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Iteration: Continue this process for a small series of animals.
-
LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of outcomes (survival or death).[9][10]
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
Several Furo[2,3-d]pyrimidine derivatives, structurally related to the this compound core, have been identified as inhibitors of the PI3K/AKT signaling pathway.[4][11] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Dihydrothis compound Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Furo[3,4-d]pyrimidine Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive review of emerging research highlights the promising anticancer efficacy of furo[3,4-d]pyrimidine derivatives across various cancer models. These compounds are attracting significant attention within the oncology research community for their potent cytotoxic and apoptotic effects on cancer cells. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy of Dihydrothis compound in Chronic Myeloid Leukemia
Recent studies have investigated a dihydrothis compound derivative, demonstrating its notable activity against the K562 human chronic myeloid leukemia cell line.[1] This compound exhibited a potent, concentration-dependent cytotoxic effect on K562 cells, primarily through the induction of apoptosis.[1] While specific IC50 values from peer-reviewed publications remain forthcoming, preliminary data indicates a greater potency against leukemia cells compared to normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[2]
| Compound | Cancer Model | Efficacy |
| Dihydrothis compound | K562 (Chronic Myeloid Leukemia) | Strong, concentration-dependent cytotoxicity; induces apoptosis. IC50 lower than in normal PBMCs.[1][2] |
Experimental Protocols
The evaluation of the dihydrothis compound derivative in the K562 cancer model involved the following key experimental methodologies:
-
Cell Culture: The K562 human chronic myeloid leukemia cell line was cultured in RPMI 1640 medium.[1]
-
Cell Viability Assays: The cytotoxic effects of the compound were determined using the trypan blue exclusion method and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] These assays measure the proportion of viable cells after treatment.
-
Apoptosis Quantification: Apoptosis induction was quantified using propidium iodide (PI) and acridine orange (AO) double staining, followed by fluorescence microscopy to differentiate between viable, apoptotic, and necrotic cells.[1]
Below is a generalized workflow for the in-vitro screening of this compound derivatives.
Caption: A generalized workflow for the in-vitro screening of novel anticancer compounds.
Mechanism of Action: Apoptosis Induction
The primary mechanism of action identified for the dihydrothis compound derivative in K562 cells is the induction of apoptosis, or programmed cell death.[1] This is a critical pathway for eliminating cancerous cells. While the specific signaling cascade triggered by this compound is still under investigation, apoptosis is generally mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspase enzymes that execute cell death.
The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis induction by a this compound derivative.
Caption: A simplified model of the intrinsic apoptotic pathway potentially activated by this compound derivatives.
Future Directions
The promising initial findings for this compound derivatives warrant further investigation. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein(s) that these compounds interact with to induce apoptosis.
-
Broad-Spectrum Efficacy Screening: Testing these derivatives against a wider panel of cancer cell lines to determine the breadth of their anticancer activity.
-
In Vivo Studies: Evaluating the efficacy and safety of these compounds in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues to optimize potency and selectivity.
References
A Comparative Guide to Biomarker Validation for Predicting Response to Furo[3,4-d]pyrimidine-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and potential biomarkers for predicting patient response to Furo[3,4-d]pyrimidine-based treatments. Furo[3,4-d]pyrimidines are a versatile class of heterocyclic compounds investigated as inhibitors of various protein kinases crucial in cancer progression, including Polo-like kinases (PLKs), phosphoinositide 3-kinases (PI3Ks), and FMS-like tyrosine kinase 3 (FLT3). This document outlines the critical steps for biomarker validation, presents potential biomarker candidates based on the known mechanisms of action of this compound derivatives, and compares them with alternative therapeutic approaches.
The Biomarker Validation Process: A Roadmap to Clinical Utility
The successful clinical implementation of a predictive biomarker requires a rigorous validation process to ensure its accuracy, reliability, and clinical value.[1][2][3] This process is typically categorized into analytical validation, clinical validation, and the demonstration of clinical utility.[1]
-
Analytical Validation: This initial step confirms the accuracy and reliability of the biomarker measurement itself.[2] Key parameters include sensitivity, specificity, and reproducibility of the assay.[4]
-
Clinical Validation: This phase establishes the biomarker's ability to stratify patients based on their likely response to a specific therapy.[1][2] This involves assessing the biomarker in well-defined patient cohorts from clinical trials.[4]
-
Clinical Utility: The final and most critical step is to demonstrate that using the biomarker to guide treatment decisions leads to improved patient outcomes.[3]
A summary of key performance metrics used in clinical validation is provided in Table 1.
| Metric | Definition | Importance in Predicting Treatment Response |
| Sensitivity | The ability of the test to correctly identify patients who will respond to treatment (True Positive Rate).[2] | High sensitivity is crucial to avoid withholding a potentially beneficial treatment from patients who could respond. |
| Specificity | The ability of the test to correctly identify patients who will not respond to treatment (True Negative Rate).[2] | High specificity is important to prevent exposing non-responding patients to unnecessary toxicity and cost. |
| Positive Predictive Value (PPV) | The probability that a patient with a positive biomarker test result will respond to treatment.[1] | A high PPV provides confidence that a patient predicted to respond will indeed benefit from the therapy. |
| Negative Predictive Value (NPV) | The probability that a patient with a negative biomarker test result will not respond to treatment.[1] | A high NPV is important for confidently directing patients towards alternative, more effective treatments. |
| Receiver Operating Characteristic (ROC) Analysis | A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[1] | The area under the ROC curve (AUC) provides a single measure of the overall accuracy of the biomarker. |
Table 1: Key Performance Metrics for Clinical Validation of Predictive Biomarkers. [1][2]
Potential Predictive Biomarkers for this compound Treatment
Given that Furo[3,4-d]pyrimidines can target multiple kinase pathways, the choice of biomarker will depend on the specific molecular target of the drug candidate.
Polo-like Kinase 1 (PLK1) Inhibition
Several this compound derivatives have been investigated as PLK1 inhibitors. PLK1 is a key regulator of mitosis, and its overexpression is common in various cancers.[5][6]
Potential Biomarkers:
-
TP53 and/or RAS Mutations: Preclinical data suggest that tumors with mutations in TP53 and/or RAS may be more sensitive to PLK1 inhibitors.[7]
-
Splicing Factor (SF) Mutations (e.g., SRSF2): In the context of the PLK1 inhibitor onvansertib, mutations in splicing factors have been associated with response.[8]
-
Phospho-histone H3 (pHH3): While more of a pharmacodynamic (PD) biomarker to confirm target engagement, an increase in pHH3 levels following treatment indicates mitotic arrest due to PLK1 inhibition.[7]
Alternative Treatments and Associated Biomarkers: For non-small cell lung cancer (NSCLC), alternatives to PLK inhibitors include tyrosine kinase inhibitors (TKIs) for patients with activating driver mutations (e.g., EGFR, ALK) and immunotherapy with checkpoint inhibitors, where PD-L1 expression is a key biomarker.[5][6][9]
PI3K/AKT Pathway Inhibition
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Novel Furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors.[10][11]
Potential Biomarkers:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene are a well-established predictive biomarker for response to PI3Kα inhibitors in breast cancer.
-
PTEN Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to pathway activation and may predict sensitivity to PI3K/AKT inhibitors.
-
AKT Phosphorylation: Measuring the phosphorylation status of AKT can serve as a direct indicator of pathway activation.
FLT3 Inhibition
Internal tandem duplication (ITD) mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against FLT3-ITD.[12]
Potential Biomarkers:
-
FLT3-ITD Mutation Status: The presence of FLT3-ITD mutations is the primary predictive biomarker for response to FLT3 inhibitors like quizartinib and sorafenib.[12]
-
FLT3 Phosphorylation and Downstream Signaling (STAT5, ERK1/2): Inhibition of FLT3 phosphorylation and its downstream targets can confirm the on-target effect of the inhibitor.[12]
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers requires specific and robust experimental methodologies.
Patient Sample Collection and Processing
A critical and often overlooked aspect of biomarker validation is the preanalytical handling of patient samples.[1]
-
Tissue Biopsies: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is commonly used for immunohistochemistry (IHC) and DNA sequencing.
-
Blood Samples: Plasma is generally preferred for the analysis of circulating tumor DNA (ctDNA) due to lower background levels of non-tumor DNA.[1] Serum or plasma can be used for protein-based biomarkers, but consistency in sample type is crucial.[1]
Biomarker Measurement Techniques
| Biomarker Type | Measurement Technique | Description |
| Gene Mutations (e.g., TP53, PIK3CA, FLT3-ITD) | Next-Generation Sequencing (NGS) | Enables high-throughput sequencing of multiple genes from tumor tissue or ctDNA to identify specific mutations.[8] |
| Protein Expression (e.g., PTEN, PD-L1) | Immunohistochemistry (IHC) | Uses antibodies to detect the presence and localization of specific proteins in tissue sections. |
| Protein Phosphorylation (e.g., pAKT, pSTAT5) | Western Blotting, ELISA, Flow Cytometry | Quantitative methods to measure the levels of phosphorylated proteins in cell lysates or single cells. |
| Gene Expression | RNA Sequencing (RNA-Seq), qRT-PCR | Measures the abundance of specific mRNA transcripts to infer gene activity.[8] |
Table 2: Common Methodologies for Biomarker Measurement.
Visualizing Pathways and Workflows
Signaling Pathway of a this compound-based Kinase Inhibitor
Caption: Targeted kinase inhibition by Furo[3,4-d]pyrimidines.
Experimental Workflow for Biomarker Validation
Caption: A streamlined workflow for biomarker validation.
Logical Relationship of Biomarker Performance Metrics
Caption: Interrelationship of key biomarker validation metrics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ovid.com [ovid.com]
- 3. Cancer biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audubonbio.com [audubonbio.com]
- 5. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives: A Guide for Researchers
A comprehensive review of the anti-inflammatory, antioxidant, and antihyperglycemic potential of novel spiro pyrrolo[3,4-d]pyrimidine derivatives, presenting key experimental data and methodologies to inform future drug discovery and development efforts.
In the landscape of medicinal chemistry, spirocyclic compounds have garnered significant attention due to their unique three-dimensional structures and promising biological activities. Among these, spiro pyrrolo[3,4-d]pyrimidine derivatives have emerged as a versatile scaffold, demonstrating a wide range of pharmacological effects. This guide provides a comparative analysis of two distinct series of these compounds, detailing their synthesis, anti-inflammatory and antioxidant properties, and their potential as antihyperglycemic agents.
Anti-inflammatory and Antioxidant Activities of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
A recent study focused on the design and synthesis of a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives and evaluated their potential as anti-inflammatory and antioxidant agents. The anti-inflammatory activity was assessed through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, while the antioxidant potential was determined using a human red blood cell (RBC) membrane stabilization assay.
Data Presentation: COX-1/COX-2 Inhibition and Antioxidant Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities and the antioxidant efficacy of the synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives. The data is presented as the concentration required for 50% inhibition (IC50) for the COX enzymes and the percentage of hemolytic inhibition for antioxidant activity. Celecoxib, a known selective COX-2 inhibitor, was used as a reference standard for the anti-inflammatory assays.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Hemolytic Inhibition (%) at 200 µg/mL |
| 1 | 15.2 | 0.12 | 126.7 | 72.5 |
| 2 | 18.5 | 0.15 | 123.3 | 68.3 |
| 3 | 12.8 | 0.09 | 142.2 | 79.2 |
| 4 | 10.5 | 0.06 | 175.0 | 89.9 |
| Celecoxib | 7.6 | 0.24 | 31.7 | N/A |
N/A: Not Applicable
Antihyperglycemic Activity of Spiro-Pyrrolopyrimidine Derivatives
In a separate investigation, a series of spiro-pyrrolopyrimidine derivatives were synthesized and evaluated for their in vivo antihyperglycemic activity in a streptozotocin-induced diabetic rat model. The efficacy of these compounds was compared to that of Amaryl® (glimepiride), a standard antidiabetic drug.
Data Presentation: In Vivo Antihyperglycemic Activity
The table below presents the percentage decrease in blood glucose levels observed after treatment with the synthesized spiro-pyrrolopyrimidine derivatives and the reference drug, Amaryl®.
| Compound ID | Dose (mg/kg) | Blood Glucose Decrease (%) |
| 5a | 10 | 45.2 |
| 5b | 10 | 58.7 |
| 5c | 10 | 39.8 |
| Amaryl® | 10 | 65.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives (General Procedure)
A one-pot, multi-component reaction was employed for the synthesis of the spiro pyrrolo[3,4-d]pyrimidine derivatives. In a typical procedure, a mixture of an appropriate amine, an isatin derivative, and a reactive methylene compound was refluxed in a suitable solvent, such as ethanol, in the presence of a catalytic amount of an acid or base. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed, and purified by recrystallization.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a commercially available colorimetric inhibitor screening assay kit. The assay is based on the peroxidase activity of the COX enzymes, which catalyzes the oxidation of a chromogenic substrate. The absorbance of the colored product was measured spectrophotometrically at 590 nm. The IC50 values were calculated from the dose-response curves.
Human Red Blood Cell (RBC) Membrane Stabilization Assay
The antioxidant activity was evaluated by assessing the ability of the compounds to stabilize the RBC membrane against hypotonicity-induced hemolysis. Freshly collected human blood was used to prepare an RBC suspension. The test compounds and a standard antioxidant were incubated with the RBC suspension, followed by the induction of hemolysis using a hypotonic saline solution. The extent of hemolysis was determined by measuring the absorbance of the supernatant at 540 nm. The percentage of inhibition of hemolysis was calculated relative to the control.
In Vivo Antihyperglycemic Activity Assay
Diabetes was induced in Wistar rats by a single intraperitoneal injection of streptozotocin. Animals with fasting blood glucose levels above 250 mg/dL were selected for the study. The diabetic rats were divided into groups and treated orally with the test compounds or the standard drug, Amaryl®, for a specified period. Blood glucose levels were measured at regular intervals using a glucometer. The percentage decrease in blood glucose was calculated by comparing the values before and after treatment.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated.
Cyclooxygenase (COX) Signaling Pathway in Inflammation
Caption: The COX pathway in inflammation and the inhibitory action of spiro derivatives.
General Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and multi-activity screening of spiro derivatives.
Safety Operating Guide
Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Furo[3,4-d]pyrimidine, a heterocyclic compound utilized in various research and development applications. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste. Adherence to these general best practices is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Characterization
Step 2: Waste Segregation
Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible materials.[3][4]
-
Solid Waste: Collect dry, solid this compound waste, including contaminated lab supplies like gloves and wipes, in a designated, leak-proof container lined with a clear plastic bag.[5]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[6]
Step 3: Container Management
Proper container selection and management are critical to prevent leaks and spills.
-
Container Type: Use containers that are compatible with the chemical waste.[4] Whenever possible, use the original manufacturer's container.[6] If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.
-
Container Sealing: Keep waste containers securely closed with a screw-on cap, except when adding waste.[5] Corks or parafilm are not acceptable closures.[5]
-
Secondary Containment: Store all waste containers in a secondary containment tray or bin to capture any potential leaks.[5] The secondary container should be able to hold 110% of the volume of the largest container.[5]
Step 4: On-Site Accumulation and Storage
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[3]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]
-
Waste must be moved to a central storage area within three days of the container becoming full.[3]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6] Provide them with a complete inventory of the waste, including the chemical names and quantities. Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
Quantitative Data Summary
In the absence of specific quantitative data for this compound, the following table provides general guidelines for hazardous waste management based on regulatory standards.
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Between 5.5 and 10.5 (if otherwise non-hazardous) | [7] |
| Maximum Accumulation Volume in SAA | 55 gallons | [5] |
| Time Limit for Full Container in SAA | 3 days | [3] |
| Secondary Containment Capacity | 110% of the largest container's volume | [5] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Furo[3,4-d]pyrimidine.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data sheets of analogous compounds.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter | Required when handling the compound as a powder or if aerosols may be generated. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Always handle this compound within a designated and properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and glassware.
-
-
Weighing:
-
When weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to control dust.
-
Use anti-static techniques to prevent dispersal of the powder.
-
-
Dissolving:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste containing this compound through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Disclaimer: The information provided is based on safety data for structurally similar compounds and should be used as a guide. It is essential to conduct a thorough risk assessment for your specific experimental conditions and to always follow the safety guidelines established by your institution.
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
